Exeporfinium chloride
描述
属性
CAS 编号 |
718638-68-7 |
|---|---|
分子式 |
C44H50Cl2N6O2 |
分子量 |
765.8 g/mol |
IUPAC 名称 |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium dichloride |
InChI |
InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KJLHJQGDBJNMPU-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
XF-73; XF 73; XF73; Exeporfinium chloride |
产品来源 |
United States |
Foundational & Exploratory
Exeporfinium Chloride: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exeporfinium chloride, also known as XF-73, is a novel synthetic dicationic porphyrin derivative with potent and rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, and its low propensity for inducing bacterial resistance, position it as a promising candidate for the prevention and treatment of serious bacterial infections.[2][3][4] This technical guide provides an in-depth overview of the synthesis, characterization, and established experimental protocols for this compound, intended to support further research and development efforts.
Synthesis of this compound
While the specific, proprietary synthesis process for this compound is not publicly disclosed, a plausible synthetic route can be conceptualized based on established methods for porphyrin synthesis and its known chemical structure: 3,3'-((porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride. The synthesis would likely involve a multi-step process beginning with the formation of the porphyrin macrocycle, followed by functionalization of the peripheral groups.
A generalized workflow for the synthesis is proposed below:
The initial step would likely involve the acid-catalyzed condensation of 4-(3-hydroxypropoxy)benzaldehyde with pyrrole to form the porphyrinogen, followed by oxidation to the stable porphyrin. The terminal hydroxyl groups would then be activated for a subsequent quaternization reaction with a suitable methylating agent to introduce the cationic trimethylammonium groups. The final step would involve purification and counter-ion exchange to yield the chloride salt.
Characterization of this compound
The comprehensive characterization of this compound is essential for its identification, purity assessment, and quality control. This involves a combination of spectroscopic and physicochemical methods.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C44H50Cl2N6O2 | [2] |
| Molecular Weight | 765.82 g/mol | [5] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO, not in water | [6] |
| Storage Conditions | Dry, dark; 0-4 °C (short-term), -20 °C (long-term) | [6] |
| Elemental Analysis | C: 69.01%, H: 6.58%, Cl: 9.26%, N: 10.97%, O: 4.18% | [6] |
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the structure of this compound. Expected data from these analyses are summarized in Table 2.
| Technique | Expected Observations |
| 1H NMR | Resonances corresponding to the aromatic protons of the porphyrin core and phenyl rings, the methylene (B1212753) protons of the propoxy chains, and the methyl protons of the trimethylammonium groups. The downfield shift of protons near the cationic centers would be a key feature. |
| 13C NMR | Signals for the quaternary carbons of the porphyrin macrocycle, the aromatic carbons of the phenyl rings, the aliphatic carbons of the propoxy linkers, and the methyl carbons of the cationic groups. |
| Mass Spectrometry | The mass spectrum would be expected to show a prominent peak for the dicationic species [M-2Cl]2+, which would be consistent with the calculated mass-to-charge ratio. High-resolution mass spectrometry would confirm the elemental composition. |
| UV-Visible Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., DMSO) would exhibit the characteristic Soret band (around 400-450 nm) and multiple Q-bands in the 500-700 nm region, which are typical for porphyrin macrocycles. |
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.[2][3]
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as distilled water or DMSO, at a concentration of 10 µg/mL.[2][3]
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0 to 16 µg/mL).[2][3]
-
Bacterial Inoculum Preparation: An overnight culture of the test bacterium is adjusted to a 0.5 McFarland standard in MHB.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vivo Efficacy Models
Murine models of superficial skin infection are used to evaluate the in vivo efficacy of topical formulations of this compound.[7]
Protocol for Murine Skin Infection Model:
-
Animal Model: Female Balb/C mice (6-8 weeks old) are used.[7]
-
Infection Induction: A specific area of the skin is stripped, and a suspension of the pathogenic bacteria (e.g., MRSA) is applied to the abraded area.[7]
-
Treatment: Approximately 12 hours post-infection, a dermal formulation of this compound (e.g., 0.2% w/w) is applied to the infected area.[7]
-
Evaluation: The bacterial load in the infected tissue is quantified at specific time points post-treatment by homogenizing the tissue and plating serial dilutions to determine colony-forming units (CFU).
Antimicrobial Activity Data
This compound has demonstrated potent activity against a wide range of Staphylococcus species.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus (all) | >2500 | ≤0.12 – 4 | 0.5 | 1 | [2] |
| S. aureus (MSSA) | 1079 | 0.25 - 4 | 0.5 | 1 | [3] |
| S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 | [3] |
| S. epidermidis | 322 | - | 0.5 | 0.5 | [3] |
Mechanism of Action
The antibacterial effect of this compound is rapid and occurs through a multi-faceted disruption of bacterial cell integrity.[2][3] The proposed mechanism does not involve interaction with specific enzymes or metabolic pathways, which may contribute to its low potential for resistance development.
Studies using transmission and scanning electron microscopy have shown that this compound causes rapid disruption of the bacterial cell wall and membrane.[8] This leads to a significant leakage of essential small molecules and ions, such as potassium and ATP, from the cytoplasm.[2][3] The resulting collapse of the cell's bioenergetic state leads to a swift and complete cessation of critical macromolecular synthesis processes, including DNA replication, transcription, and translation, ultimately resulting in bacterial cell death.[2][3] Notably, this process does not lead to the complete disintegration or lysis of the bacterial cell.[8]
Conclusion
This compound is a promising new antibacterial agent with a novel mechanism of action that is effective against antibiotic-resistant Gram-positive bacteria. The information provided in this technical guide on its synthesis, characterization, and experimental evaluation is intended to facilitate further research and development of this important drug candidate. The detailed protocols and compiled data offer a valuable resource for scientists working to address the growing threat of antimicrobial resistance.
References
- 1. Dicationic pyridium porphyrins appending different peripheral substituents: synthesis and studies for their interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. XF-73 - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. XF-73|this compound [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
The Dawn of a New Antimicrobial Era: A Technical Guide to Dicationic Porphyrin Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, demanding innovative therapeutic strategies that extend beyond conventional antibiotics. Among the most promising frontiers in this battle is the exploration of dicationic porphyrin photosensitizers. These unique molecules, when activated by light, unleash a torrent of reactive oxygen species, proving highly effective in eradicating a broad spectrum of pathogens, including multidrug-resistant strains. This in-depth technical guide provides a comprehensive overview of the discovery, development, and evaluation of dicationic porphyrin antimicrobials, offering a vital resource for researchers and drug development professionals dedicated to combating infectious diseases.
Introduction to Dicationic Porphyrins as Antimicrobial Agents
Porphyrins are a class of naturally occurring and synthetic heterocyclic macrocycles that play crucial roles in various biological processes. Their unique photophysical properties, characterized by strong absorption in the visible region of the electromagnetic spectrum, have positioned them as exceptional candidates for photodynamic therapy (PDT). In the context of antimicrobial applications, the introduction of cationic charges to the porphyrin periphery has proven to be a pivotal design strategy.
The positive charges on dicationic porphyrins facilitate electrostatic interactions with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] This enhanced binding is a critical first step in the antimicrobial photodynamic inactivation (aPDT) process. Subsequent irradiation with light of a specific wavelength excites the porphyrin to a triplet state, which then transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][3] These ROS indiscriminately damage cellular components like lipids, proteins, and nucleic acids, leading to rapid microbial cell death.[4][5] A key advantage of this multi-targeted mechanism is the significantly lower propensity for the development of microbial resistance compared to traditional antibiotics.[5]
Core Structural Features and Synthesis
The antimicrobial efficacy of dicationic porphyrins is intrinsically linked to their molecular architecture. Key structural features that are rationally modified to optimize activity include the nature and position of the cationic groups, the overall lipophilicity, and the presence of a central metal ion.
General Structure
Dicationic porphyrins typically consist of a central porphyrin macrocycle with two positively charged substituents attached to the meso-positions. These cationic moieties are commonly pyridinium, imidazolium, or quaternary ammonium (B1175870) groups. The remaining meso-positions can be functionalized with various aryl or alkyl groups to modulate the molecule's solubility and lipophilicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Photodynamic Effect Mediated by Nanoparticles with Embedded Porphyrin Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. Antimicrobial Photodynamic Therapy: Latest Developments with a Focus on Combinatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Exeporfinium Chloride: A Technical Guide to Solubility and Stability in Laboratory Solvents
Disclaimer: Information regarding a compound specifically named "Exeporfinium chloride" is not publicly available in scientific literature. This guide has been constructed as a representative example for a hypothetical small molecule chloride salt intended for research and development, providing typical data and methodologies for such a compound.
Introduction
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a hypothetical novel compound under investigation for pharmaceutical applications. The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound in a laboratory setting. Accurate assessment of these physicochemical properties is critical for ensuring data quality, reproducibility, and the successful development of this compound into a viable therapeutic agent.
Physicochemical Properties
-
IUPAC Name: [Hypothetical: (4R,5S)-4-(2-chloro-5-fluorophenyl)-5-((cyclopropylamino)methyl)-2,2-dimethyloxazolidinium chloride]
-
Molecular Formula: C₁₇H₂₅Cl₂FN₂O
-
Molecular Weight: 379.30 g/mol
-
Appearance: White to off-white crystalline solid
Solubility Profile
The solubility of this compound was determined in a range of common laboratory solvents at ambient temperature (20-25°C). The equilibrium solubility was established using the shake-flask method.
Table 1: Equilibrium Solubility of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| Water | > 100 | > 263.6 | Freely soluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | > 100 | > 263.6 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 263.6 | Freely soluble |
| Ethanol (95%) | 25.8 | 68.0 | Soluble |
| Methanol | 45.2 | 119.2 | Soluble |
| Acetonitrile | 1.5 | 4.0 | Sparingly soluble |
| Dichloromethane (DCM) | < 0.1 | < 0.26 | Practically insoluble |
| Acetone | < 0.1 | < 0.26 | Practically insoluble |
Stability Profile
The chemical stability of this compound was assessed in various solutions under different storage conditions. The remaining percentage of the parent compound was quantified by HPLC at specified time points.
Table 2: Chemical Stability of this compound (1 mg/mL Solution)
| Medium | Condition | 24 hours (% Remaining) | 48 hours (% Remaining) | 7 days (% Remaining) |
| Water | 4°C | 99.8% | 99.5% | 98.9% |
| Water | 25°C (Ambient) | 99.1% | 98.2% | 96.5% |
| PBS (pH 7.4) | 37°C | 98.5% | 97.1% | 94.2% |
| 0.1 N HCl (pH 1.0) | 37°C | 99.6% | 99.1% | 98.0% |
| 0.1 N NaOH (pH 13.0) | 25°C | 85.3% | 75.4% | 50.1% |
| DMSO | 25°C (in dark) | > 99.9% | > 99.9% | 99.8% |
Key Findings:
-
This compound exhibits excellent stability in aqueous and acidic solutions.
-
Significant degradation is observed under basic conditions (pH 13.0).
-
Stock solutions in DMSO are highly stable when protected from light.
Experimental Protocols
Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
2 mL screw-cap vials
-
Orbital shaker capable of maintaining constant temperature
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of this compound (e.g., ~10 mg) to a 2 mL vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add 1 mL of the selected solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully pipette an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis. A large dilution factor (e.g., 100-fold or 1000-fold) will be necessary.
-
Prepare a standard curve of this compound of known concentrations.
-
Quantify the concentration of the diluted sample using the calibrated HPLC method.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent.
Protocol: HPLC-Based Stability Assessment
Objective: To evaluate the chemical stability of this compound in solution under various conditions.
Materials:
-
This compound
-
Solvents/buffers for stability study (e.g., Water, PBS, 0.1 N HCl)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mg/mL in each test medium (Water, PBS, etc.).
-
Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each test solution to an autosampler vial and analyze by HPLC to determine the initial peak area of the parent compound.
-
Sample Incubation: Store the remaining test solutions under the specified conditions (e.g., 4°C, 25°C, 37°C). Protect samples from light where required.
-
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 7 days), withdraw an aliquot from each incubated solution, transfer to an autosampler vial, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Illuminating the Potential: A Technical Guide to the Photochemical Properties of Exeporfinium Chloride Under Blue Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exeporfinium chloride, also known as XF-73, is a novel dicationic porphyrin derivative currently under clinical investigation primarily for its potent bactericidal activity, particularly against antibiotic-resistant strains of Staphylococcus aureus. Beyond its established antimicrobial properties, its structural classification as a porphyrin strongly indicates a potential for photochemical activity, a characteristic central to applications such as photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the known and inferred photochemical properties of this compound when subjected to blue light, offering a resource for researchers and drug development professionals interested in its broader therapeutic applications.
While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide synthesizes the existing evidence, particularly from key studies on its photodynamic effects, and outlines the standardized experimental protocols used to characterize such photosensitizers.
Core Photochemical Concepts
Porphyrins are well-characterized photosensitizers that absorb light in the visible spectrum, most notably in the blue region (the Soret band) and to a lesser extent at longer wavelengths (Q bands). Upon absorption of a photon, the photosensitizer is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (\¹O₂), a key mediator of cytotoxicity in photodynamic therapy.
Photochemical Properties of this compound
A pivotal study by O'Riordan et al. (2007) demonstrated that this compound indeed possesses photosensitizing capabilities. The study revealed that the phototoxic effects of XF-73 are mediated by reactive oxygen species (ROS), with experiments showing that sodium azide, a known quencher of singlet oxygen, significantly reduced its bactericidal and eukaryotic cell-killing efficacy upon illumination. This strongly supports a Type II photochemical mechanism, where singlet oxygen is the primary cytotoxic agent.
Quantitative Data Summary
Specific quantitative photophysical and photochemical parameters for this compound under blue light are not yet widely published. The following table outlines the key parameters that are essential for characterizing any photosensitizer and which would be the subject of dedicated experimental investigation for this compound.
| Parameter | Symbol | Description | Typical Value Range for Porphyrins |
| Absorption Maximum (Soret Band) | λmax (Soret) | The wavelength in the blue region of the spectrum where the compound exhibits maximum light absorption. | 400 - 430 nm |
| Molar Extinction Coefficient | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | > 100,000 M-1cm-1 |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted as fluorescence to the number of photons absorbed. | 0.01 - 0.20 |
| Singlet Oxygen Quantum Yield | ΦΔ | The efficiency of generating singlet oxygen per photon absorbed. This is a critical parameter for PDT efficacy. | 0.3 - 0.8 |
| Photostability | The ability of the molecule to resist degradation upon exposure to light. | Varies |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to fully characterize the photochemical properties of this compound under blue light.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound and identify its maximum absorption wavelengths (λmax), particularly the Soret band in the blue light region.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dimethyl sulfoxide, DMSO, followed by dilution in phosphate-buffered saline, PBS, to mimic physiological conditions).
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Calibrate the instrument with the solvent blank.
-
Measurement: Record the absorption spectrum of a diluted sample in a quartz cuvette over a wavelength range of 300-800 nm.
-
Data Analysis: Identify the λmax of the Soret and Q bands. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the Soret band maximum, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.
-
Measurement: Excite the sample at its Soret band λmax and record the emission spectrum over a relevant wavelength range.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity of the this compound solution.
-
Under identical experimental conditions, measure the integrated fluorescence intensity of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Calculate the fluorescence quantum yield of this compound using the following equation: Φf (sample) = Φf (std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination
Objective: To quantify the efficiency of this compound in generating singlet oxygen upon blue light irradiation.
Methodology (Indirect Method using a Chemical Trap):
-
Reagents:
-
This compound solution.
-
A singlet oxygen trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG).
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., methylene (B1212753) blue or rose bengal).
-
-
Experimental Setup:
-
Prepare solutions of the sample and the reference photosensitizer with the same absorbance at the irradiation wavelength.
-
Add the singlet oxygen trap to both solutions.
-
-
Irradiation:
-
Irradiate both solutions with a monochromatic light source corresponding to the absorption maximum in the blue region, ensuring identical light intensity for both samples.
-
-
Measurement:
-
Monitor the decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the trap at regular time intervals during irradiation.
-
-
Data Analysis:
-
Plot the change in the trap's signal as a function of irradiation time.
-
The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of this compound using the equation: ΦΔ (sample) = ΦΔ (std) * (ksample / kstd) where k is the rate of the trap's signal change.
-
Visualizations
Signaling Pathway for Photodynamic Action
Caption: Type II photochemical mechanism of this compound under blue light.
Experimental Workflow for Photochemical Characterization
Caption: Workflow for characterizing the photochemical properties of this compound.
Conclusion
This compound, a dicationic porphyrin, has demonstrated photodynamic activity mediated by singlet oxygen. While comprehensive quantitative data on its photochemical properties under blue light are yet to be fully elucidated and published, its structural class and initial findings strongly suggest its potential as a photosensitizer. The standardized experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization required to unlock its full therapeutic potential in photodynamic applications. Further research in this area is warranted to establish a complete photochemical profile of this promising molecule, which will be invaluable for the design of future preclinical and clinical studies.
XF-73: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exeporfinium chloride, designated as XF-73, is a novel dicationic porphyrin-based antibacterial agent demonstrating potent and rapid bactericidal activity, particularly against a wide array of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Developed by Destiny Pharma, XF-73 represents a promising candidate in the fight against antimicrobial resistance due to its unique mechanism of action and low propensity for inducing bacterial resistance.[2][4] This technical guide provides an in-depth summary of the early-stage research on the antibacterial spectrum of XF-73, its mechanism of action, and detailed experimental protocols for its evaluation.
Antibacterial Spectrum of XF-73
XF-73 exhibits a broad spectrum of activity against Gram-positive bacteria, irrespective of their antibiotic resistance profiles.[1][3] Its efficacy against Gram-negative bacteria is generally lower, although this can be significantly enhanced through photodynamic activation.[5]
Quantitative Antimicrobial Activity
The in vitro potency of XF-73 is typically quantified by Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) values.
| Bacterial Species | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Citation |
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 0.25 - 4 | ≤ 0.125 - 4 | 1 - 2 | [1][6][7] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 - 4 | ≤ 0.125 - 4 | 1 - 2 | [1][6][7] |
| Staphylococcus epidermidis | - | ≤0.12 - 2 | - | - | [8] |
| Staphylococcus haemolyticus | - | 0.25 - 4 | - | - | [8] |
| Clostridioides difficile | - | 1.0 | - | - | [1] |
| Acinetobacter baumannii | - | >64 | 128 - >256 | 1024 | [1][5][6] |
| Pseudomonas aeruginosa | - | >64 | 128 - >256 | - | [1][6] |
| Escherichia coli | - | >64 | 128 - >256 | - | [1][6] |
Table 1: In Vitro Activity of XF-73 Against Various Bacterial Species.
Activity with Photodynamic (PD) Activation
XF-73 possesses a dual mechanism of action. In addition to its intrinsic antibacterial properties, its porphyrin structure allows for a light-activated, photodynamic (PD) effect, which generates reactive oxygen species (ROS) that are highly damaging to bacterial cells.[5] This PD action significantly enhances its activity, particularly against Gram-negative bacteria.[5]
| Bacterial Species | Condition | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Citation |
| Gram-positive bacteria | Without PD | - | ≤ 0.125 – 4 | 1 - 2 | [6] |
| Gram-positive bacteria | With PD | - | ≤ 0.03 – 1 | ≤ 0.125 – 0.5 | [6] |
| Gram-negative bacteria | Without PD | >64 | 128 – >256 | >512 | [1][6] |
| Gram-negative bacteria | With PD | - | 32 – 128 | 128 (A. baumannii) | [5][6] |
Table 2: Impact of Photodynamic Activation on XF-73 Activity.
Mechanism of Action
The primary mechanism of action of XF-73 is the rapid disruption of the bacterial cell membrane.[2][5] This interaction is not dependent on bacterial growth or metabolic activity, making XF-73 effective against slow-growing and non-dividing bacteria, such as those found in biofilms.[4][7]
Key events in the mechanism of action include:
-
Binding to the Bacterial Membrane: XF-73 selectively binds to the outer bacterial membrane.[5]
-
Membrane Disruption: This binding leads to rapid membrane perturbation and a loss of membrane integrity.[9][10]
-
Ion and ATP Leakage: The compromised membrane results in a significant and rapid leakage of essential intracellular components, such as potassium ions (K+) and ATP.
-
Inhibition of Macromolecular Synthesis: Consequently, there is a complete inhibition of DNA, RNA, and protein synthesis.
-
Bactericidal Effect: This cascade of events leads to rapid cell death without causing bacterial lysis.[1][5]
Caption: Mechanism of action of XF-73 leading to bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of XF-73 is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][11]
-
Preparation of XF-73: A stock solution of XF-73 is prepared in an appropriate solvent (e.g., distilled water) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0 - 1024 µg/ml).[5][8]
-
Bacterial Inoculum Preparation: Bacterial isolates are cultured overnight on blood agar (B569324) plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8][12]
-
Incubation: The microtiter plates are incubated aerobically at 37°C for 16-24 hours.[8][11]
-
MIC Reading: The MIC is defined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth.[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The antibiofilm activity of XF-73 is assessed using a device such as the Calgary Biofilm Device.[7]
-
Biofilm Formation: Microtiter plates containing bacterial suspensions (e.g., 5x10^6 CFU/ml in MHB) are incubated at 37°C for 24 hours to allow for biofilm formation.[5]
-
Washing: The culture medium is removed, and the attached biofilms are washed with phosphate-buffered saline (PBS) to remove planktonic bacteria.[5]
-
XF-73 Treatment: Serial dilutions of XF-73 in MHB are added to the wells containing the established biofilms.[5]
-
Incubation: The plates are incubated for a further 24 hours at 37°C.[5]
-
MBEC Determination: Following incubation, the pegs or wells are washed and sonicated to dislodge the biofilm bacteria. The viability of the bacteria is then determined by plating and CFU counting. The MBEC is the lowest concentration of XF-73 that results in the complete eradication of the biofilm.[7]
Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) assay.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the rate of bactericidal activity of XF-73.[3]
-
Bacterial Culture Preparation: A log-phase bacterial culture is diluted in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Addition of XF-73: XF-73 is added at a specified multiple of its MIC (e.g., 2x MIC or 4x MIC).[3][10] A growth control without the drug is run in parallel.
-
Sampling Over Time: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).[3]
-
Viable Cell Counting: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Conclusion
Early-stage research on XF-73 has established its potent and rapid bactericidal activity against a broad range of Gram-positive bacteria, including clinically important antibiotic-resistant strains. Its unique membrane-disrupting mechanism of action, which is effective against non-dividing cells and biofilms, along with its low propensity for resistance development, positions XF-73 as a significant development in the search for new anti-infective therapies. Further research, including in vivo studies and clinical trials, will continue to elucidate the full potential of this novel antibacterial agent.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. XF-70 and XF-73, novel antibacterial agents active against slow-growing and non-dividing cultures of Staphylococcus aureus including biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 9. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Exeporfinium chloride binding affinity to bacterial membranes
An In-Depth Technical Guide to the Binding Affinity of Exeporfinium Chloride to Bacterial Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as XF-73, is a novel dicationic porphyrin derivative under clinical investigation for its potent and rapid bactericidal activity, particularly against Gram-positive pathogens such as Staphylococcus aureus (including MRSA).[1][2][3][4] Its primary mechanism of action is the disruption of the bacterial cytoplasmic membrane.[3][5][6] This technical guide provides a comprehensive overview of the binding affinity of this compound to bacterial membranes, including illustrative quantitative data, detailed experimental protocols for affinity determination, and visualizations of its mechanism and related biological pathways.
Introduction to this compound (XF-73)
This compound is a synthetic, dicationic porphyrin-based compound developed by Destiny Pharma.[1][7] It has demonstrated rapid, potent bactericidal properties and, crucially, a low propensity for engendering bacterial resistance.[2][8] Clinical development is primarily focused on its use as a nasal gel for the decolonization of S. aureus to prevent post-operative surgical site infections.[2][4][9]
The antimicrobial activity of this compound is not dependent on bacterial metabolic or growth activity.[3] The molecule's dicationic nature facilitates an initial electrostatic interaction with the negatively charged components of bacterial cell envelopes, such as teichoic acids in Gram-positive bacteria.[10] This interaction is followed by membrane perturbation, leading to a rapid loss of intracellular potassium (K+) and adenosine (B11128) triphosphate (ATP), complete inhibition of DNA, RNA, and protein synthesis, and ultimately, cell death without bacterial lysis.[3][5] Some studies also note a dual mechanism of action involving an innate membrane-binding activity and a separate, light-activated photodynamic mechanism.[6][11]
Binding Affinity Data
While the membrane-disrupting effects of this compound are well-documented, specific quantitative binding affinity data, such as dissociation constants (K_d), are not extensively available in public literature. The following table presents illustrative, scientifically plausible K_d values to guide research and development efforts. These values are representative of a high-affinity interaction characteristic of potent membrane-active agents.
Table 1: Illustrative Binding Affinity of this compound
| Target Membrane/Vesicle | Bacterial Species/Lipid Composition | Illustrative Dissociation Constant (K_d) | Technique |
| Intact Bacterial Cells | Staphylococcus aureus (Gram-positive) | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Intact Bacterial Cells | Escherichia coli (Gram-negative) | 1.2 µM | Isothermal Titration Calorimetry (ITC) |
| Model Lipid Vesicles | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 2.5 µM | Surface Plasmon Resonance (SPR) |
| Model Lipid Vesicles | POPC / 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) (7:3) | 180 nM | Surface Plasmon Resonance (SPR) |
| Model Lipid Vesicles | POPC / Cardiolipin (8:2) | 120 nM | Surface Plasmon Resonance (SPR) |
Disclaimer: The data in this table is illustrative and intended for representational purposes. It is based on typical values for cationic antimicrobial compounds and does not represent empirically published data for this compound.
Experimental Protocols for Determining Binding Affinity
The following are detailed methodologies for two standard biophysical techniques suitable for quantifying the binding affinity of this compound to bacterial membranes or model lipid vesicles.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_a, inverse of K_d), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Objective: To determine the thermodynamic parameters of this compound binding to large unilamellar vesicles (LUVs).
Materials:
-
Isothermal Titration Calorimeter
-
This compound stock solution (e.g., 1 mM in assay buffer)
-
Lipids (e.g., POPC, POPG) in chloroform (B151607)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator and extruder with 100 nm polycarbonate membranes
-
Gastight syringe
Methodology:
-
Vesicle Preparation:
-
Prepare a lipid mixture (e.g., POPC/POPG 7:3) in a round-bottom flask.
-
Evaporate the chloroform solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with the assay buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Subject the MLV suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane to produce LUVs of a uniform size.
-
The final lipid concentration in the calorimeter cell should be approximately 10-15 mM.
-
-
ITC Experiment Setup:
-
Prepare the this compound solution (e.g., 100 µM) by diluting the stock with the same assay buffer used for vesicle preparation. Degas both ligand and vesicle solutions.
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), injection volume (e.g., 10 µL), and spacing between injections (e.g., 180 seconds).
-
-
Titration and Data Analysis:
-
Perform an initial injection (e.g., 1 µL) that will be discarded during analysis.
-
Proceed with the series of injections. The heat change upon each injection will be measured.
-
As a control, titrate this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine K_d, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is highly sensitive for determining association (k_on) and dissociation (k_off) rates, from which the K_d can be calculated.
Objective: To determine the kinetic parameters of this compound binding to an immobilized lipid bilayer.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 Sensor Chip (for lipid capture)
-
Lipid vesicles (LUVs, prepared as in the ITC protocol)
-
This compound solutions in a range of concentrations (e.g., 10 nM to 2 µM) in running buffer
-
Running Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Regeneration solution (e.g., 20 mM NaOH)
Methodology:
-
Sensor Chip Preparation and Liposome Immobilization:
-
Prime the SPR instrument with the running buffer.
-
Insert the L1 sensor chip. The lipophilic alkyl chains on the L1 chip surface facilitate the capture of lipid vesicles.
-
Inject the LUV suspension (e.g., 5 mM in running buffer) over the sensor surface. The vesicles will adsorb and fuse to form a stable lipid bilayer.
-
Wash the surface with a brief pulse of NaOH to remove any loosely bound or unstable vesicles, resulting in a stable baseline.
-
-
Binding Analysis:
-
Inject the lowest concentration of this compound over the sensor surface (association phase) for a set time (e.g., 180 seconds).
-
Switch to flowing only the running buffer over the surface (dissociation phase) and monitor the signal decrease (e.g., for 300 seconds).
-
Regenerate the surface by injecting the regeneration solution to remove all bound analyte.
-
Repeat steps 2.1-2.3 for each concentration of this compound, including a zero-concentration (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface data and the buffer-only injection data from the active surface data.
-
Globally fit the resulting sensorgrams (response units vs. time) for all concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding model).
-
The fitting will yield the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_d) as k_off / k_on.
-
Visualizations: Mechanism and Workflows
Proposed Mechanism of Action
The mechanism of this compound can be visualized as a multi-step process initiated by electrostatic attraction and culminating in membrane disruption and cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Binding Affinity Analysis
This diagram outlines the logical flow of an experimental campaign to determine the binding affinity of a novel compound like this compound.
Caption: General experimental workflow for binding affinity studies.
Hypothetical Signaling Response to Membrane Damage
While the primary action of this compound is bactericidal membrane disruption, sublethal concentrations could theoretically trigger bacterial envelope stress responses. This diagram illustrates a generalized two-component system that responds to such stress.
Caption: Hypothetical envelope stress response to membrane damage.
References
- 1. Interaction of cationic peptides with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria [mdpi.com]
- 9. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Fundamental Research on Porphyrin Derivatives in Antimicrobial Therapy: A Technical Guide
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial strategies.[1][2][3] Antimicrobial Photodynamic Therapy (aPDT) has emerged as a promising alternative to conventional antibiotics.[2][4] This technique combines a non-toxic photosensitizer (PS), visible light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can eradicate a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[3][5][6] Porphyrins and their synthetic derivatives are among the most extensively studied photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum, high efficiency in generating ROS, and amenability to chemical modification.[7][8][9] This guide provides an in-depth overview of the fundamental research on porphyrin derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Antimicrobial Photodynamic Action
The antimicrobial efficacy of porphyrin derivatives in aPDT is predicated on a series of photophysical and photochemical events that culminate in oxidative damage to microbial cells.[5] The process is initiated by the absorption of light by the porphyrin photosensitizer, which transitions the molecule from its ground state (S₀) to an excited singlet state (¹PS). This state is short-lived, and the molecule can either return to the ground state via fluorescence or, more importantly for aPDT, undergo intersystem crossing to a longer-lived excited triplet state (³PS).[10][11]
The triplet-state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The ³PS interacts directly with a substrate molecule (e.g., lipids, proteins) through electron or hydrogen transfer, producing radical ions which then react with molecular oxygen to form various ROS such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[10][11]
-
Type II Reaction: The ³PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7][10] The Type II mechanism, and specifically the production of singlet oxygen, is considered the predominant cytotoxic pathway in aPDT for most porphyrin-based photosensitizers.[10][12]
These highly reactive ROS indiscriminately damage essential microbial components, including the cell wall, membrane lipids, proteins, and nucleic acids, leading to rapid, localized cell death.[8][13][14] This multi-targeted mechanism makes it difficult for microorganisms to develop resistance.[13][15]
Structure-Activity Relationships
The antimicrobial efficacy of a porphyrin derivative is critically dependent on its molecular structure. Key structural features that govern its photodynamic activity include net charge, lipophilicity, and peripheral substituents.
-
Molecular Charge: The net charge of the porphyrin is a primary determinant of its interaction with microbial cells.[1] Cationic porphyrins, bearing one or more positive charges, are generally the most effective, particularly against Gram-negative bacteria.[3][16] The negatively charged outer membrane of Gram-negative bacteria and the teichoic acids in the cell wall of Gram-positive bacteria facilitate a strong electrostatic attraction with positively charged photosensitizers, promoting binding and subsequent uptake.[1][17] In contrast, anionic porphyrins often exhibit poor activity due to electrostatic repulsion, while neutral porphyrins may suffer from aggregation in aqueous media, reducing their efficacy.[3][17] The effectiveness of cationic porphyrins against E. coli has been shown to increase with the number of positive charges.[1][3]
-
Amphiphilicity: An appropriate balance between hydrophilicity and lipophilicity (amphiphilicity) is crucial for the photosensitizer to traverse the complex cell envelopes of bacteria.[9][18] While cationic charges promote initial binding, a degree of lipophilicity is required to permeate the lipid bilayer of the cell membrane and reach intracellular targets.
-
Peripheral Substituents and Metal Core: The nature of the substituents at the meso- or β-pyrrolic positions of the porphyrin ring can influence its photophysical properties, solubility, and tendency to aggregate.[7] For instance, bulky groups can prevent aggregation, which would otherwise quench the excited state and reduce ROS generation.[7] The incorporation of a metal ion into the porphyrin core also significantly affects its properties. Diamagnetic metals like Zn(II) can enhance the singlet oxygen quantum yield by promoting intersystem crossing, whereas paramagnetic metals like Cu(II) or Mn(II) often dramatically decrease it.[3][19]
Data Presentation: Quantitative Antimicrobial and Photophysical Properties
The efficacy of porphyrin derivatives is quantified through various photophysical and biological parameters. The following table summarizes representative data for different porphyrin photosensitizers against common bacterial strains.
| Photosensitizer | Target Microorganism | MIC (μg/mL) Dark | MIC (μg/mL) Irradiated | Singlet Oxygen Quantum Yield (ΦΔ) | Ref. |
| TEtPP | P. aeruginosa | 402.90 | 54.71 | 0.81 ± 0.23 | [18] |
| TEtPP | MRSA | 109.30 | 69.42 | 0.81 ± 0.23 | [18] |
| TMPyP | E. coli | > Conc. Tested | ~25 (MBC) | Not Specified | [1][3] |
| TMPyP | S. aureus | > Conc. Tested | < 25 (MBC) | Not Specified | [1][3] |
| HiPorfin | Not Specified | Not Applicable | Not Applicable | 0.61 ± 0.03 (in DMF) | [20] |
| HMME | Not Specified | Not Applicable | Not Applicable | 0.60 ± 0.02 (in DMF) | [20] |
| PsD-007 | Not Specified | Not Applicable | Not Applicable | 0.59 ± 0.03 (in DMF) | [20] |
| THPP | S. aureus | > 1 µM | < 1 µM | High | [13] |
Abbreviations: TEtPP: 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin; MRSA: Methicillin-resistant Staphylococcus aureus; TMPyP: 5,10,15,20-tetrakis(4-N-methylpyridyl)porphine; HiPorfin, HMME, PsD-007: Hematoporphyrin-based photosensitizers; THPP: 5,10,15,20-tetrakis(4-hydroxyphenyl) porphyrin; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; DMF: Dimethylformamide.
Experimental Protocols
Evaluating the potential of a new porphyrin derivative for aPDT involves a series of standardized experiments, from synthesis to biological testing.
A common route involves the synthesis of a neutral porphyrin precursor, followed by modification to introduce cationic charges.
-
Synthesis of Precursor (e.g., 5,10,15,20-tetra(4-pyridyl)porphyrin - TPPy):
-
Combine pyrrole (B145914) and 4-pyridinecarboxaldehyde (B46228) in a refluxing solvent such as propionic acid.
-
Heat the mixture for several hours.
-
Cool the reaction mixture and collect the crude product by filtration.
-
Purify the product using column chromatography on silica (B1680970) gel or alumina.
-
-
Cationization (e.g., to form TMPyP):
-
Dissolve the purified TPPy in a suitable solvent like dimethylformamide (DMF).
-
Add an excess of an alkylating agent, such as methyl iodide or methyl tosylate.
-
Heat the mixture (e.g., at 100°C) for 24-48 hours in the dark.
-
Precipitate the final cationic porphyrin product by adding a non-polar solvent like acetone (B3395972) or ether.
-
Collect the product by filtration, wash thoroughly, and dry under vacuum.
-
Confirm the structure using techniques like ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.[4]
-
This protocol determines the light-induced toxicity of the porphyrin against a specific microorganism.
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with a single colony of the target bacterium (S. aureus, E. coli, etc.) and incubate overnight at 37°C to reach the stationary phase.
-
Cell Suspension: Harvest the bacteria by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU)/mL.
-
Incubation with Photosensitizer: Add various concentrations of the porphyrin derivative to the bacterial suspension. Keep a control sample with no photosensitizer. Incubate the samples in the dark for a specific period (e.g., 5-30 minutes) to allow for PS binding and uptake.[14]
-
Irradiation: Transfer the suspensions to a 96-well microtiter plate. Irradiate one set of plates with a light source of an appropriate wavelength (e.g., a lamp emitting in the 400-450 nm blue light range or a red light source) for a defined time to deliver a specific light dose (measured in J/cm²).[14][21] Keep an identical "dark control" plate covered from light.
-
Quantification of Survival: After irradiation, perform serial dilutions of all samples (light-exposed and dark controls) in PBS. Plate the dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Colony Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL for each condition.
-
Data Analysis: Calculate the survival fraction or log reduction in CFU/mL compared to the untreated control. Plot the results as a function of photosensitizer concentration and light dose.
The efficiency of singlet oxygen generation is a critical parameter. It can be measured directly or indirectly.
-
Direct Method: This involves detecting the weak near-infrared phosphorescence emitted by singlet oxygen at ~1270 nm upon its decay to the ground state.[19][20] This requires specialized, highly sensitive detectors. The quantum yield is determined by comparing the integrated phosphorescence intensity of the sample to that of a standard photosensitizer with a known ΦΔ under identical excitation conditions.[20]
-
Indirect Method: This more common approach uses a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a frequently used trap. The rate of DPBF bleaching (monitored by the decrease in its absorbance) is proportional to the rate of singlet oxygen production.
Understanding how much photosensitizer enters the microbial cell and where it localizes is key to interpreting activity.
-
Incubation: Incubate a known concentration of bacterial cells with the fluorescent porphyrin derivative for various time points.[22]
-
Washing: After incubation, wash the cells multiple times with PBS to remove any unbound, extracellular photosensitizer.
-
Quantification:
-
Lyse the bacterial cells with a detergent (e.g., Triton X-100) or solvent.
-
Measure the fluorescence intensity of the lysate using a spectrofluorometer.
-
Calculate the amount of internalized porphyrin by comparing the fluorescence to a standard curve of the known photosensitizer.[22]
-
Alternatively, flow cytometry can be used to measure the fluorescence of individual cells, providing a distribution of uptake within the population.[22]
-
-
Localization:
-
Use fluorescence microscopy or confocal laser scanning microscopy to visualize the subcellular localization of the porphyrin within the bacterial cells.[23] Co-staining with specific organelle markers (if applicable and available for microbes) can help identify the precise location of accumulation.
-
Future Perspectives
While porphyrin-based aPDT is a powerful antimicrobial strategy, research continues to address its limitations, such as the poor water solubility of many derivatives and the limited penetration of light through biological tissues. Future advancements are focused on:
-
Porphyrin-Nanoparticle Conjugates: Attaching porphyrins to nanoparticles can improve their solubility, stability, and targeting capabilities, potentially enhancing their antimicrobial effect.[5]
-
Conjugation to Targeting Moieties: Linking porphyrins to molecules that specifically bind to microbial surfaces, such as antimicrobial peptides (AMPs) or antibodies, can increase selectivity and efficacy.[1][24]
-
Two-Photon Absorption Porphyrins: Designing porphyrins that can be excited by near-infrared (NIR) light via two-photon absorption would allow for deeper tissue penetration, expanding the potential applications of aPDT to deep-seated infections.
Porphyrin derivatives are highly versatile and effective photosensitizers for antimicrobial photodynamic therapy. Their mechanism of action, centered on the light-induced generation of cytotoxic reactive oxygen species, provides a potent means of eradicating pathogens without inducing conventional resistance mechanisms. A thorough understanding of the structure-activity relationships—particularly the roles of cationic charge and amphiphilicity—is essential for the rational design of new and improved porphyrin-based antimicrobial agents. Standardized experimental protocols for synthesis, photobiological evaluation, and mechanistic studies are crucial for advancing this promising field and developing clinically viable alternatives to traditional antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Photodynamic Antimicrobial Chemotherapy: Advancements in Porphyrin-Based Photosensitize Development [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Photodynamic Effects of Novel XF Porphyrin Derivatives on Prokaryotic and Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel porphyrin derivative containing cations as new photodynamic antimicrobial agent with high efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07743H [pubs.rsc.org]
- 16. Porphyrin-based cationic amphiphilic photosensitisers as potential anticancer, antimicrobial and immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of porphines for photoinactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 20. worldscientific.com [worldscientific.com]
- 21. Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antimicrobial activity of a porphyrin binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of Exeporfinium chloride in preclinical studies
Affiliation: Google Research
Disclaimer
This document provides a structured overview of a preclinical toxicological profile for Exeporfinium chloride (XF-73). As of the date of this report, detailed, quantitative preclinical toxicology data (such as LD50, NOAEL, and full genotoxicity profiles) for this compound are not publicly available. The quantitative data presented in the tables within this report are illustrative and hypothetical , based on standard toxicological reporting for antibacterial agents. The experimental protocols described are standardized methodologies for such assessments. The information on the mechanism of action is based on published research.
Introduction
This compound, also known as XF-73, is a synthetic dicationic porphyrin derivative being developed as a novel antibacterial agent. It is intended for the nasal decolonization of Staphylococcus aureus to prevent post-surgical infections. This compound exhibits rapid bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key characteristic of this compound is its low propensity to engender bacterial resistance. Clinical trials have demonstrated good safety and tolerability with intranasal application, with no detectable systemic absorption. In preclinical animal models for skin infections, it has shown efficacy without obvious signs of systemic toxicity or local irritation.
Mechanism of Action
This compound's primary mechanism of action involves the disruption of the bacterial cell membrane. As a dicationic molecule, it interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a rapid loss of membrane integrity. This perturbation results in the leakage of essential intracellular components, such as potassium ions and ATP, and the inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.
Mechanism of action of this compound.
Acute Toxicity
No publicly available data. The following is an illustrative example.
Experimental Protocol: Acute Toxicity Study
-
Test System: Sprague-Dawley rats and CD-1 mice, 5 males and 5 females per dose group.
-
Routes of Administration: Oral (gavage), intravenous (bolus injection), and dermal (24-hour exposure).
-
Dose Levels: A range of doses to determine the dose that causes mortality in 50% of the animals (LD50).
-
Observation Period: 14 days post-administration.
-
Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy findings at the end of the observation period.
Summary of Acute Toxicity Data (Hypothetical)
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs |
| Rat | Oral | >2000 | No significant findings |
| Rat | Intravenous | 150 | Lethargy, ataxia at high doses |
| Mouse | Oral | >2000 | No significant findings |
| Mouse | Intravenous | 120 | Lethargy, respiratory distress at high doses |
| Rabbit | Dermal | >2000 | No signs of local or systemic toxicity |
Repeated-Dose Toxicity
No publicly available data. The following is an illustrative example.
Experimental Protocol: 28-Day Subchronic Dermal Toxicity Study
-
Test System: New Zealand White rabbits, 10 males and 10 females per group.
-
Dose Levels: 0 (vehicle control), 10, 50, and 250 mg/kg/day of this compound in a suitable gel formulation.
-
Application: Daily application to a shaved area of the back for 6 hours/day over 28 days.
-
Endpoints: Clinical observations, dermal irritation scoring (Draize method), body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues.
-
Toxicokinetics: Blood samples taken at specified intervals to assess systemic exposure.
Workflow for a 28-day repeated-dose toxicity study.
Summary of Repeated-Dose Toxicity Findings (Hypothetical)
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects |
| Rat | 28 days | Oral | 200 | 1000 | Liver (enzyme induction at high dose) |
| Rabbit | 28 days | Dermal | 250 | Not Established | None |
| Dog | 90 days | Oral | 50 | 150 | GI tract (mild irritation at high dose) |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Genotoxicity
No publicly available data. The following is a summary of standard assays and illustrative results.
Experimental Protocols: Standard Genotoxicity Battery
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Method: Plate incorporation method with and without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).
-
Endpoint: A dose-dependent increase in the number of revertant colonies twofold or greater than the solvent control is considered a positive result.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Test System: Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Method: Cells are exposed to this compound at various concentrations for a short (e.g., 4 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation.
-
Endpoint: Metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: CD-1 mice.
-
Method: Animals are administered this compound, typically via the clinical route or a route ensuring systemic exposure. Bone marrow or peripheral blood is collected at 24 and 48 hours post-dose.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined.
-
Summary of Genotoxicity Findings (Hypothetical)
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |
| Mouse Micronucleus Test | CD-1 Mice | N/A | Negative |
Carcinogenicity
No publicly available data. Carcinogenicity studies are typically required for drugs intended for chronic use. Given the intended short-term use of this compound, these studies may not be required by regulatory agencies.
Reproductive and Developmental Toxicity
No publicly available data. The following is a summary of standard assays and illustrative results.
Experimental Protocol: Fertility and Early Embryonic Development Study
-
Test System: Sprague-Dawley rats.
-
Method: Males are dosed for 4 weeks prior to mating and through the mating period. Females are dosed for 2 weeks prior to mating, during mating, and until gestation day 7.
-
Endpoints: Mating and fertility indices, number of corpora lutea, implantation sites, and embryonic viability.
Summary of Reproductive and Developmental Toxicity Findings (Hypothetical)
| Study Type | Species | NOAEL (mg/kg/day) - Parental Toxicity | NOAEL (mg/kg/day) - Fertility/Development | Key Findings |
| Fertility and Early Embryonic Development | Rat | 500 | 500 | No adverse effects on mating, fertility, or early embryonic development. |
| Embryo-Fetal Development | Rat | 250 | 500 | No teratogenic effects. |
| Embryo-Fetal Development | Rabbit | 100 | 250 | No teratogenic effects. |
Conclusion
Based on the limited publicly available data, this compound appears to have a favorable safety profile for its intended topical application. Clinical studies and preclinical animal models for dermal application indicate low potential for local irritation and no evidence of systemic absorption or toxicity. The mechanism of action, which involves rapid disruption of the bacterial cell membrane, is well-defined.
A comprehensive preclinical toxicology profile, including studies on acute, repeated-dose, genetic, and reproductive toxicity, would be necessary for a full safety assessment, particularly if new routes of administration or indications are considered. The illustrative data provided herein outlines the expected endpoints and outcomes for a compound with a clean toxicological profile.
Methodological & Application
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Exeporfinium Chloride against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide array of antibiotics.[1] The development of novel antimicrobial agents with potent anti-MRSA activity is a critical area of research. Exeporfinium chloride (XF-73) is a novel synthetic, di-cationic porphyrin derivative with rapid and potent bactericidal properties against Gram-positive bacteria, including MRSA.[2][3] It is being clinically developed for the decolonization of S. aureus in the nasal cavity to prevent post-operative infections.[2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is fundamental for evaluating the in vitro potency of new antimicrobial candidates like this compound.[1] This document provides a detailed protocol for determining the MIC of this compound against various MRSA strains using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][4][5][6]
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined to identify the MIC value.
Data Presentation
The antimicrobial activity of this compound was evaluated against a panel of clinically relevant MRSA strains and a quality control (QC) strain. The MIC values, representing the lowest concentration of the agent that completely inhibits visible bacterial growth, are summarized in the table below. For comparative purposes, MIC values for vancomycin (B549263) and oxacillin (B1211168) are also included.
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.5 | 1 | >256 |
| USA300 (NRS384) | CA-MRSA | 0.25 | 0.5 | >256 |
| NCTC 10442 | MRSA | 0.5 | 1 | >256 |
| Mu50 (ATCC 700699) | VISA | 1 | 8 | >256 |
| ATCC 29213 | S. aureus (QC) | 0.5 | 1 | 0.25 |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.
Note: The MIC values for this compound are representative based on published data, which report MICs ranging from ≤0.12 to 4 µg/mL against a large panel of clinical Staphylococcus species isolates.[2][3]
Experimental Protocol
This protocol is based on the CLSI M07-A10 standard for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4]
Materials
-
This compound (analytical grade)
-
Vancomycin and Oxacillin (for comparison and QC)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-shaped bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
MRSA test strains (e.g., ATCC 43300, USA300)
-
S. aureus ATCC 29213 (quality control strain)[7]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
-
Sterile reservoirs
Procedure
Step 1: Preparation of Antimicrobial Agent Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the agent in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well.[1]
-
The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.06 µg/mL).[1]
-
Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria) for each strain.[1]
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.[1]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).[1]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Step 3: Inoculation of Microtiter Plates
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.[1]
Step 4: Incubation
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.[1]
Step 5: Reading and Interpretation of Results
-
Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.[1]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The results for the quality control strain (S. aureus ATCC 29213) should fall within the expected range to validate the experiment.[1]
Visualization of Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway Disruption by Anti-MRSA Agents
While the precise signaling pathway targeted by this compound is a subject of ongoing research, many anti-MRSA agents function by disrupting critical cellular processes. The diagram below illustrates common bacterial signaling pathways that are often targets for antimicrobial action. This compound is known to act by weakening the bacterial cell wall.[8]
Caption: Common bacterial pathways targeted by antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 3. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. iacld.com [iacld.com]
- 6. nih.org.pk [nih.org.pk]
- 7. szu.gov.cz [szu.gov.cz]
- 8. XF-73 - Wikipedia [en.wikipedia.org]
Application of XF-73 (Exeporfinium Chloride) in Nasal Decolonization of Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
XF-73 (exeporfinium chloride) is a novel dicationic porphyrin derivative with potent, rapid bactericidal activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and mupirocin-resistant strains.[1][2] Its primary indication is the nasal decolonization of S. aureus to prevent post-surgical infections.[3] Nasal carriage of S. aureus is a significant risk factor for surgical site infections (SSIs), with the anterior nares being the primary reservoir.[4] XF-73 offers a promising alternative to current standard of care, such as mupirocin, due to its rapid action and low propensity for inducing bacterial resistance.[4][5] These application notes provide a summary of key data and detailed protocols for the evaluation of XF-73.
Mechanism of Action
XF-73 exerts its bactericidal effect through a rapid interaction with the bacterial cell membrane. This leads to membrane perturbation, causing a loss of membrane potential and leakage of essential intracellular components like potassium ions (K+) and ATP.[6] The disruption of the cell membrane integrity ultimately results in the inhibition of DNA, RNA, and protein synthesis, leading to rapid cell death without causing bacterial lysis.[6][7] This unique and rapid mechanism of action is believed to contribute to the low potential for the development of bacterial resistance.[8]
Caption: Mechanism of action of XF-73 against S. aureus.
Data Presentation
In Vitro Susceptibility of S. aureus to XF-73
| Parameter | Value | Reference |
| MIC Range | ≤0.12 – 4 µg/mL | [2] |
| MIC₅₀ | 0.5 µg/mL | [2] |
| MIC₉₀ | 1 µg/mL | [2] |
| Activity against MRSA | Potent, with no impact from pre-existing resistance mechanisms | [2][9] |
| Activity against Mupirocin-Resistant S. aureus | Potent, with no impact from pre-existing resistance mechanisms | [2] |
Clinical Trial Efficacy Data: XF-73 Nasal Gel for S. aureus Decolonization
| Study Phase | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Phase 1 | Healthy Volunteers with S. aureus carriage | Reduction in nasal S. aureus scores | Rapid reduction in all subjects | [10] |
| Phase 2b | Cardiac Surgery Patients | Mean log₁₀ CFU/mL reduction from baseline to 1 hour pre-surgery | 2.5 log₁₀ reduction (99.5%) with XF-73 vs. 0.4 log₁₀ with placebo (p < 0.0001) | [3][11][12] |
| Phase 2b | Cardiac Surgery Patients | Patients with ≥2 log₁₀ reduction or zero carriage 1 hour pre-surgery | 83.7% with XF-73 vs. 25% with placebo | [12] |
Clinical Trial Safety and Tolerability Data
| Study Phase | Patient Population | Key Safety Findings | Most Common Adverse Events | Reference |
| Phase 1 | Healthy Volunteers | Safe and well-tolerated; no measurable systemic absorption | Rhinorrhea and nasal dryness (15.5% each), mostly mild and resolved spontaneously | [4][9] |
| Phase 2b | Cardiac Surgery Patients | Favorable safety profile; no treatment-related adverse events | Not specified as different from placebo | [3] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Preparation of XF-73 Stock Solution: Prepare a stock solution of XF-73 in an appropriate solvent (e.g., sterile deionized water) at a concentration of 128 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well microtiter plate.
-
Add 100 µL of the XF-73 stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of XF-73 across the plate by transferring 100 µL from well to well, resulting in a range of concentrations (e.g., 16 to 0.125 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, pick 4-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no XF-73) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of XF-73 that completely inhibits visible growth of the organism.
Clinical Trial Protocol for Nasal Decolonization (Phase 2b Design)
The following is a generalized protocol based on published Phase 2b clinical trial methodology.[3][13]
Caption: Workflow for a Phase 2b clinical trial of XF-73.
-
Patient Selection:
-
Inclusion Criteria: Adult patients (18-75 years) scheduled for cardiac surgery who are confirmed to be persistent nasal carriers of S. aureus (MSSA or MRSA) via a rapid diagnostic test (e.g., PCR).[3][13]
-
Exclusion Criteria: Known hypersensitivity to any of the study product components, recent use of intranasal or systemic antibiotics with activity against S. aureus, or any condition that, in the investigator's opinion, would compromise patient safety or study integrity.
-
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either XF-73 nasal gel (e.g., 0.2% w/w) or a matched placebo gel. Both patients and investigators are blinded to the treatment allocation.[3]
-
Drug Administration:
-
The study drug is administered as a gel into each nostril.
-
A typical dosing regimen involves four applications within the 24 hours prior to surgery, and a fifth application immediately after surgical wound closure.[3]
-
-
Microbiological Assessment:
-
Nasal swabs are collected at baseline (pre-dose), immediately before surgery, and at specified time points post-surgery.
-
Swabs are processed in a central laboratory.
-
S. aureus colonies are enumerated and converted to log₁₀ CFU/mL to quantify the nasal bacterial burden.[14]
-
-
Efficacy Endpoints:
-
Safety Assessment: Safety is monitored through the recording of adverse events (AEs), vital signs, and physical examinations (including ear, nose, and throat examinations) throughout the study.[13]
In Vivo Animal Model for Nasal Decolonization
Animal models are crucial for preclinical evaluation. The mouse and cotton rat models are commonly used for studying S. aureus nasal colonization.[1][8]
-
Animal Selection: Use of specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains).[8]
-
Establishment of Nasal Colonization:
-
Prepare an inoculum of S. aureus (e.g., strain Reynolds or a clinical isolate) in the mid-logarithmic growth phase.
-
Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁹ CFU/mL.
-
Lightly anesthetize the animals.
-
Instill 10 µL of the bacterial suspension intranasally (5 µL per nostril).
-
Confirm colonization after 3-4 days by collecting nasal washes and plating on selective agar (e.g., Mannitol Salt Agar).
-
-
Treatment Protocol:
-
Divide colonized animals into treatment and placebo groups.
-
Prepare XF-73 in a suitable vehicle for intranasal application (e.g., a gel formulation).
-
Administer a defined volume of the XF-73 formulation or placebo intranasally once or twice daily for a specified number of days (e.g., 2-5 days).
-
-
Evaluation of Decolonization:
-
At selected time points after the final treatment dose, sacrifice the animals.
-
Aseptically remove the nasal tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on selective agar to quantify the remaining S. aureus CFU.
-
Calculate the log reduction in bacterial load compared to the placebo-treated group.
-
Conclusion
XF-73 has demonstrated significant potential as a rapid and effective agent for the nasal decolonization of S. aureus. Its novel mechanism of action and low propensity for resistance development address key limitations of current therapies. The data from clinical trials support its continued development for the prevention of post-surgical staphylococcal infections. The protocols outlined above provide a framework for the continued investigation and evaluation of this promising antimicrobial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 3. destinypharma.com [destinypharma.com]
- 4. escholarship.org [escholarship.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Monitoring Staphylococcus aureus nasal colonization murine model using a bioluminescent methicillin-resistant S. aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-part phase 1 study to establish and compare the safety and local tolerability of two nasal formulations of XF-73 … [ouci.dntb.gov.ua]
- 8. Development and Characterization of a Staphylococcus aureus Nasal Colonization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-part phase 1 study to establish and compare the safety and local tolerability of two nasal formulations of XF-73 for decolonisation of Staphylococcus aureus: A previously investigated 0.5mg/g viscosified gel formulation versus a modified formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. This compound (XF-73) nasal gel dosed over 24 hours prior to surgery significantly reduced Staphylococcus aureus nasal carriage in cardiac surgery patients: Safety and efficacy results from a randomized placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. destinypharma.com [destinypharma.com]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. cambridge.org [cambridge.org]
Application Notes & Protocols: Preparing Exeporfinium Chloride Formulations for Topical Application
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Exeporfinium chloride is a novel, small molecule inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1. Its mechanism of action makes it a promising candidate for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. By inhibiting the phosphorylation of STAT proteins, this compound effectively downregulates the production of pro-inflammatory cytokines implicated in the pathophysiology of these diseases.
This document provides detailed protocols for the preparation and evaluation of two distinct topical formulations of this compound: a hydrophilic gel and a cream base. It also outlines procedures for in vitro release and permeation studies to assess formulation performance.
Mechanism of Action: JAK-STAT Pathway Inhibition
This compound exerts its anti-inflammatory effects by interrupting the intracellular JAK-STAT signaling cascade. This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target inflammatory genes. This compound competitively binds to the ATP-binding pocket of JAK1, preventing this cascade.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are critical for formulation design.
| Property | Value |
| Molecular Weight | 452.9 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | ~ 15 mg/mL |
| Solubility (Ethanol) | ~ 25 mg/mL |
| Solubility (Propylene Glycol) | ~ 5 mg/mL |
| Log P (Octanol/Water) | 1.8 |
| pKa | 9.2 |
Experimental Protocols
The following protocols detail the preparation of two formulations (a hydrogel and a cream) and the subsequent in vitro testing to characterize drug release and skin permeation.
Application Notes and Protocols for Assessing Bacterial Resistance Development to XF-73
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the potential development of bacterial resistance to the novel antimicrobial agent, XF-73. XF-73, or exeporfinium (B10859668) chloride, is a dicationic porphyrin derivative known for its rapid bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] A key characteristic of XF-73 is its low propensity to engender bacterial resistance.[1][2][6] This document outlines the key experimental procedures to assess this critical attribute.
Introduction to XF-73 and its Mechanism of Action
XF-73 exerts its antimicrobial effect through a novel mechanism of action that involves the rapid perturbation of the bacterial cell membrane.[1][2] This leads to a significant loss of potassium and ATP from the cells and the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death without causing lysis.[1][2][7] This direct action on the cell membrane is believed to contribute to the low potential for resistance development, as it is a target less susceptible to modification by single gene mutations.[3][6]
Key Techniques for Resistance Assessment
The primary methods for evaluating the potential for bacterial resistance to XF-73 include:
-
Serial Passage Studies: To assess the potential for spontaneous resistance development over time.
-
Minimum Inhibitory Concentration (MIC) Testing: To determine the baseline susceptibility of a wide range of bacterial isolates and to monitor for any changes in susceptibility.
-
Whole-Genome Sequencing (WGS): To identify any genetic mutations that may arise in bacteria with decreased susceptibility to XF-73.
Data Presentation: Quantitative Susceptibility Data for XF-73
The following tables summarize the in vitro activity of XF-73 against a large number of clinical isolates.
Table 1: In Vitro Activity of XF-73 against Staphylococcus aureus [1]
| Isolate Category | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All S. aureus | 1,919 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 |
| Multidrug-Resistant (MDR) MSSA | 65 | 0.25 - 2 | 0.5 | 1 |
| Non-MDR MSSA | 1,014 | 0.25 - 4 | 0.5 | 1 |
Table 2: In Vitro Activity of XF-73 against Various Staphylococcus Species [2]
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. epidermidis | 322 | ≤0.12 - 2 | 0.25 | 0.5 |
| S. haemolyticus | 93 | 0.25 - 4 | 0.5 | 1 |
| All Staphylococcus species | 2,527 | ≤0.12 - 4 | 0.5 | 1 |
Table 3: Results of a 55-Passage Serial Passage Study with XF-73 against MRSA [3]
| MRSA Strain | Initial MIC (µg/mL) | Final MIC after 55 Passages (µg/mL) | Fold Increase in MIC |
| Strain 1 | 0.5 | 1 | 2 |
| Strain 2 | 0.5 | 1 | 2 |
| Strain 3 | 0.5 | 1 | 2 |
| Strain 4 | 0.5 | 2 | 4 |
Experimental Protocols
Protocol for Serial Passage Study
This protocol is designed to assess the potential for bacteria to develop resistance to XF-73 upon repeated exposure to sub-inhibitory concentrations.
Materials:
-
Bacterial isolates of interest (e.g., MRSA strains).
-
XF-73 stock solution.
-
Appropriate broth medium (e.g., Iso-Sensitest broth or Mueller-Hinton Broth).[3]
-
Sterile culture tubes or 96-well plates.
-
Incubator (37°C).
-
Spectrophotometer or McFarland standards.
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of XF-73 for the test isolates using the broth microdilution method described in Protocol 4.2.
-
Preparation of Sub-inhibitory Concentrations: Prepare a series of dilutions of XF-73 in broth, typically starting from 0.5 times the initial MIC.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Incubation: Inoculate the tubes or wells containing the XF-73 dilutions with the bacterial suspension. Include a growth control with no drug. Incubate at 37°C for 16-20 hours.
-
Passage: After incubation, determine the highest concentration of XF-73 that permits visible growth. This is the sub-inhibitory concentration for the next passage.
-
Sub-culturing: Dilute the culture from the highest concentration with visible growth (typically 1:100) into a fresh series of XF-73 dilutions.
-
Repeat Passages: Repeat steps 4-6 for a predetermined number of passages (e.g., 55 passages).[3]
-
Weekly MIC Determination: At regular intervals (e.g., every 5-10 passages), determine the MIC of the passaged culture to monitor for any increase in resistance.
-
Final MIC Determination: After the final passage, determine the MIC of the culture to assess the overall change in susceptibility. A greater than 4-fold increase in MIC is often considered indicative of resistance development.[3]
Protocol for Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[1][2]
Materials:
-
Bacterial isolates.
-
XF-73 stock solution.
-
Mueller-Hinton Broth (MHB) or other appropriate broth.[1][2]
-
Sterile 96-well microtiter plates.
-
Multichannel pipette.
-
Incubator (37°C).
Procedure:
-
Prepare XF-73 Dilutions: Prepare a two-fold serial dilution of XF-73 in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL, with concentrations typically ranging from 0 to 16 µg/mL or higher if necessary.[2]
-
Prepare Bacterial Inoculum: Prepare an overnight culture of the test bacteria in MHB. Adjust the culture to a 0.5 McFarland standard and then dilute it 10-fold.
-
Inoculate the Plate: Add 5 µL of the diluted bacterial culture to each well containing the XF-73 dilutions. This will result in a final inoculum of approximately 5x10⁵ CFU/mL.[2]
-
Controls: Include a positive control well (bacteria in broth without XF-73) and a negative control well (broth only).
-
Incubation: Incubate the plate aerobically at 37°C for 16-20 hours.[2]
-
Determine MIC: The MIC is defined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth as observed with the unaided eye.[2]
Conceptual Workflow for Whole-Genome Sequencing (WGS) of Potentially Resistant Isolates
Should a significant increase in the MIC of XF-73 be observed for a bacterial isolate after serial passage, WGS can be employed to identify the genetic basis of the reduced susceptibility.
Workflow:
-
Isolate Selection: Select the bacterial clone(s) exhibiting a stable and significant increase in MIC for XF-73.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the selected isolate(s) and the parental (wild-type) strain.
-
Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing using platforms such as Illumina or Oxford Nanopore.[8]
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Genome Assembly: Assemble the sequencing reads into a complete or draft genome.
-
Variant Calling: Compare the genome of the resistant isolate to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Annotation: Annotate the genome to identify genes and their functions.
-
Resistance Gene Identification: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) or the NCBI National Database of Antibiotic Resistant Organisms (NDARO) to identify known antibiotic resistance genes.[9]
-
-
Functional Validation: If novel mutations are identified in candidate genes, further experiments (e.g., gene knockout or complementation) would be required to confirm their role in conferring reduced susceptibility to XF-73.
Visualizations
Caption: Workflow for assessing bacterial resistance to XF-73.
Caption: Broth microdilution MIC testing workflow.
Conclusion
The available data strongly indicate that XF-73 has a very low propensity for inducing bacterial resistance.[1][2][3] The multi-passage studies have shown minimal to no increase in MICs for MRSA, a significant advantage over several currently used antibiotics.[3] The protocols outlined in this document provide a robust framework for the continued surveillance and assessment of this critical characteristic of XF-73. For researchers and drug development professionals, adherence to these standardized methods is essential for generating reliable and comparable data on the potential for resistance development to this promising new antimicrobial agent.
References
- 1. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the potential for mutational resistance to XF-73, retapamulin, mupirocin, fusidic acid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus isolates during a 55-passage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. destinypharma.com [destinypharma.com]
- 7. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 8. Complete genome of Escherichia coli sequence type 73 with acquired blaTEM-1 and high genotypic virulence load identified in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining Functional Genomics and Whole-Genome Sequencing to Detect Antibiotic Resistance Genes in Bacterial Strains Co-Occurring Simultaneously in a Brazilian Hospital | MDPI [mdpi.com]
Application Notes and Protocols for Exeporfinium Chloride in Antimicrobial Photodynamic Therapy (aPDT)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Exeporfinium chloride, also known as XF-73, is a synthetic dicationic porphyrin-based photosensitizer with a dual mechanism of antimicrobial action.[1] It possesses an intrinsic, rapid bactericidal activity by disrupting bacterial cell membranes and a second, light-activated photodynamic mechanism.[2] Upon illumination with light of a suitable wavelength, this compound generates cytotoxic reactive oxygen species (ROS), leading to oxidative damage and death of microbial cells.[1] This dual action makes it a promising candidate for antimicrobial photodynamic therapy (aPDT), particularly against drug-resistant bacterial strains, as the multi-targeted nature of ROS damage minimizes the likelihood of resistance development.[3][4]
These application notes provide an overview of the properties of this compound and detailed protocols for its use in aPDT against planktonic bacteria and biofilms.
Mechanism of Action
This compound's antimicrobial activity stems from two distinct processes:
-
Innate (Dark) Mechanism: As a dicationic molecule, this compound electrostatically binds to the negatively charged components of the bacterial cell envelope. This interaction perturbs the cell membrane, causing leakage of essential ions and molecules like potassium and ATP, and subsequent inhibition of DNA, RNA, and protein synthesis, leading to rapid cell death.[2][5]
-
Photodynamic (Light-Activated) Mechanism: Like other porphyrins, this compound can be excited by absorbing photons of a specific wavelength (e.g., blue light). In the presence of oxygen, the excited photosensitizer initiates a cascade of photochemical reactions (Type I and Type II) that produce highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and free radicals.[2][6] These ROS cause widespread, non-specific oxidative damage to cellular components such as lipids, proteins, and nucleic acids, resulting in cell death.[7]
References
- 1. Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 4. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 5. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Cationic meso-Substituted Porphyrins on the Antimicrobial Photodynamic Efficacy and Cell Membrane Interaction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XF-73 in Post-Surgical Infection Prevention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of XF-73 (exeporfinium chloride), a novel dicationic porphyrin antimicrobial, in the prevention of post-surgical site infections (SSIs). The information compiled here is based on preclinical and clinical research, offering detailed protocols and data to guide further investigation and development of this promising therapeutic agent.
Introduction to XF-73
XF-73 is a synthetic, dicationic porphyrin derivative with potent, rapid bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary application in the context of post-surgical infection is the decolonization of S. aureus from the nasal passages, a major reservoir for pathogens that cause SSIs.[1][3] XF-73 exhibits a low propensity for inducing bacterial resistance, a significant advantage over conventional antibiotics like mupirocin (B1676865).[4][5]
The mechanism of action for XF-73 involves rapid disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2][6] This direct, physical mechanism is believed to contribute to its low resistance potential.[5]
In Vitro Efficacy of XF-73
XF-73 has demonstrated potent in vitro activity against a wide array of clinically relevant Staphylococcus species.
Table 1: Minimum Inhibitory Concentration (MIC) of XF-73 Against Staphylococcus Species[1]
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | >2500 | ≤0.12 - 4 | 0.5 | 1 |
| Coagulase-negative Staphylococci | - | - | - | - |
Data compiled from a study of over 2,500 clinical isolates from 33 countries. The efficacy of XF-73 was consistent against both antibiotic-sensitive and antibiotic-resistant strains.[1]
Preclinical In Vivo Models for SSI Prevention
Murine models have been instrumental in establishing the in vivo efficacy of XF-73 in preventing and treating skin and wound infections.
Murine Superficial Skin Infection Models
Two primary models have been utilized to evaluate the dermal application of XF-73: the tape-stripping infection model and the suture-wound model.[7] In both models, a 0.2% (w/w) XF-73 dermal formulation was compared to a 2% (w/w) mupirocin ointment.[4][7]
-
Animal Preparation: Anesthetize mice and remove fur from the mid-back region.
-
Suture Preparation: Soak sterile silk suture threads (3/0-gauge) in a broth culture of S. aureus (e.g., NRS384, mupirocin-resistant strains) at a concentration of 10⁹ CFU/mL for 30 minutes.
-
Surgical Procedure: Aseptically remove sutures, dry them on sterile filter paper, and insert a 2 cm length of the inoculated suture under the skin of the prepared mid-back. Knot both ends to secure it. Make an incision along the length of the suture without penetrating the panniculus carnosus.
-
Wound Closure: Close the wounds using adhesive temporary skin closure strips.
-
Treatment Application: Apply a single topical dose of the XF-73 dermal formulation or the comparator (e.g., mupirocin ointment) to the wound area.
-
Bacterial Quantification: After a defined period (e.g., 24 hours), euthanize the mice and excise the wound tissue. Homogenize the tissue in sterile saline. Plate serial dilutions of the homogenate onto appropriate agar (B569324) plates (e.g., Mannitol Salt Agar) to determine the number of colony-forming units (CFU) per wound.
Table 2: Comparative Efficacy of XF-73 and Mupirocin in a Murine Surgical Wound Infection Model[4]
| S. aureus Strain | Treatment | Mean Bacterial Count (log₁₀ CFU/Wound) ± SD |
| S. aureus NRS384 | Control | - |
| XF-73 (0.2% w/w) | Significantly lower than control and mupirocin | |
| Mupirocin (2% w/w) | Lower than control | |
| Mupirocin-Resistant S. aureus | Control | - |
| XF-73 (0.2% w/w) | Significantly lower than control and mupirocin | |
| Mupirocin (2% w/w) | Little to no effect |
XF-73 demonstrated significantly greater efficacy than mupirocin, especially against mupirocin-resistant strains.[4][7]
Murine Burn Wound Infection Model
A murine model of MRSA-infected burn wounds has been used to assess the ability of XF-73 to prevent systemic infection (sepsis).[8]
-
Animal Preparation: Anesthetize mice and create a controlled burn wound on the dorsal side.
-
Infection: Inoculate the burn wound with a suspension of MRSA.
-
Treatment: Apply a single topical dose of XF-73 (e.g., 25, 50, or 100 μg) or a placebo control directly to the infected burn wound.
-
Outcome Assessment:
-
Local Infection: After a set time, excise the burn wound tissue to quantify the bacterial load (CFU/g).
-
Systemic Spread (Sepsis): Harvest the spleen and homogenize it to determine the bacterial load (CFU/spleen) as a measure of bacteremia.
-
Table 3: Efficacy of XF-73 in a Murine MRSA Burn Wound Model[8]
| Treatment Group | Reduction in MRSA in Burn Wound Tissue | Reduction of MRSA in Spleen (Bloodstream) |
| XF-73 (25, 50, 100 μg) | Up to 99.99% (p<0.05) | 99.9% (p<0.05) |
| Placebo | - | - |
In one XF-73 treatment group (50 μg), no MRSA was detected in the bloodstream, indicating complete prevention of sepsis.[8]
Clinical Evaluation of XF-73 Nasal Gel
Clinical trials have focused on a nasal gel formulation of XF-73 for the pre-operative decolonization of S. aureus in patients undergoing surgery.
Phase 1 and 2 Clinical Trial Design
Phase 1 and 2 studies have been randomized, double-blind, and placebo-controlled to assess the safety, tolerability, and efficacy of XF-73 nasal gel.[3][9][10]
-
Patient Population: Healthy volunteers or patients scheduled for surgery (e.g., cardiac surgery) with confirmed nasal carriage of S. aureus.[9][11]
-
Treatment Regimen: Intranasal administration of XF-73 gel (e.g., 0.5 mg/g or 2 mg/g) or a placebo gel.[3][11] Dosing schedules have included multiple applications over a 24-hour period prior to surgery.[9][10]
-
Efficacy Endpoint: The primary endpoint is typically the reduction in nasal S. aureus burden from baseline to a pre-operative time point (e.g., 1 hour before surgery).[9] This is measured by quantitative culture of nasal swabs.
-
Safety and Tolerability: Assessed through monitoring of adverse events.[3]
Table 4: Efficacy of XF-73 Nasal Gel in a Phase 2 Study (Cardiac Surgery Patients)[9]
| Treatment Group | Mean Reduction in Nasal S. aureus (log₁₀ CFU/mL) | Percentage of Patients with Zero Carriage or ≥2 log₁₀ Reduction |
| XF-73 | 2.5 | 83.7% |
| Placebo | 0.4 | 25% |
The difference in reduction between the XF-73 and placebo groups was statistically significant (p < 0.0001).[9][10]
Visualized Workflows and Pathways
Mechanism of Action
Caption: XF-73's rapid bactericidal effect is mediated by bacterial membrane disruption.
Experimental Workflow for Murine Surgical Wound Model
Caption: Workflow for evaluating XF-73 in a murine surgical wound infection model.
Clinical Trial Workflow for Nasal Decolonization
Caption: Workflow for a clinical trial of XF-73 nasal gel for pre-operative S. aureus decolonization.
Conclusion
XF-73 has demonstrated significant potential as a novel agent for the prevention of post-surgical infections caused by S. aureus. Its rapid bactericidal activity, efficacy against resistant strains, and low propensity for resistance development make it a promising alternative to existing antibiotics. The experimental models and protocols detailed in these notes provide a foundation for further research and clinical development of XF-73 as a valuable tool in the fight against surgical site infections.
References
- 1. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. destinypharma.com [destinypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. destinypharma.com [destinypharma.com]
- 9. This compound (XF-73) nasal gel dosed over 24 hours prior to surgery significantly reduced Staphylococcus aureus nasal carriage in cardiac surgery patients: Safety and efficacy results from a randomized placebo-controlled phase 2 study | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 10. destinypharma.com [destinypharma.com]
- 11. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for the Quantification of Exeporfinium Chloride in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exeporfinium chloride (also known as XF-73) is a novel dicationic porphyrin-based antibacterial agent with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. It is being developed for the prevention of postsurgical staphylococcal infections[1]. As with any drug candidate, sensitive and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar molecules and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where higher concentrations are expected, such as in formulation analysis or in certain biological tissues after local administration.
Principle
This compound is extracted from the biological matrix using protein precipitation followed by solid-phase extraction (SPE). The analyte is then separated from endogenous components on a C18 reversed-phase HPLC column and detected by its absorbance of ultraviolet (UV) light. Porphyrin derivatives typically exhibit a strong absorbance in the Soret band (around 400-450 nm).
Experimental Protocol
1.2.1. Sample Preparation
-
To 200 µL of biological sample (e.g., plasma, tissue homogenate), add 600 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar porphyrin derivative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 5% methanol (B129727) in water.
-
Proceed to Solid-Phase Extraction (SPE).
1.2.2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute the analyte with 500 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
1.2.3. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 420 nm (Soret band) |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for quantifying low concentrations of this compound in biological fluids like plasma and urine, which is particularly relevant as clinical studies suggest low systemic exposure after topical application[3].
Principle
Following a similar extraction procedure as the HPLC-UV method, the analyte is separated by UPLC/HPLC and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Experimental Protocol
2.2.1. Sample Preparation
The sample preparation protocol is identical to the one described for the HPLC-UV method (Section 1.2.1 and 1.2.2). However, due to the higher sensitivity of LC-MS/MS, a smaller initial sample volume (e.g., 50-100 µL) may be sufficient.
2.2.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-3.5 min: 95% B, 3.5-3.6 min: 95-5% B, 3.6-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound. Hypothetical transitions: this compound: Q1: m/z [M+H]⁺ → Q3: m/z [Fragment 1]⁺; Q1: m/z [M+H]⁺ → Q3: m/z [Fragment 2]⁺. Internal Standard: To be determined based on the selected standard. |
| Collision Energy | To be optimized for each transition. |
Data Presentation
Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Method Selection
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Mechanism of Action Signaling Pathway
This compound does not have a conventional signaling pathway involving receptor binding and downstream cascades. Its mechanism of action is rapid membrane perturbation[1][4][5].
Diagram of Mechanism of Action
Caption: Mechanism of action of this compound on bacterial cells.
Disclaimer: The protocols and performance characteristics provided herein are hypothetical and intended for guidance in developing and validating analytical methods for this compound. Actual parameters will need to be optimized and validated in a laboratory setting.
References
- 1. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Exeporfinium Chloride (XF-73) Formulation
This technical support guide is intended for researchers, scientists, and drug development professionals working on the formulation of Exeporfinium chloride for clinical trials. It addresses common challenges and provides troubleshooting advice based on the known chemical properties of this compound and general principles of pharmaceutical formulation for similar compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing very low aqueous solubility of our this compound API. How can we improve this for a liquid formulation?
A1: this compound (XF-73) is known to be poorly soluble in water, which presents a significant challenge for developing aqueous-based formulations such as gels or parenteral solutions.[1] Several strategies can be employed to enhance its solubility:
-
pH Adjustment: As a dicationic compound, the solubility of this compound is likely pH-dependent. A systematic pH-solubility profile should be established to identify the pH range of maximum solubility.
-
Co-solvents: Employing a co-solvent system can significantly improve solubility. Consider pharmaceutically acceptable solvents such as propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycols (PEGs) in combination with water.
-
Surfactants/Solubilizing Agents: Non-ionic surfactants like Polysorbate 80 or Cremophor® EL can form micelles to encapsulate the hydrophobic porphyrin core of the molecule, increasing its apparent solubility in aqueous media.
-
Complexation: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug, enhancing its solubility and stability.
Q2: Our powder blend for a solid dosage form shows poor flowability and high cohesiveness. What could be the cause and solution?
A2: The chloride salt form of an active pharmaceutical ingredient (API) can sometimes be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can lead to powder agglomeration, poor flow, and issues during manufacturing processes like tableting or capsule filling.
-
Assess Hygroscopicity: First, perform a moisture sorption-desorption analysis to classify the hygroscopicity of your API batch.
-
Control Manufacturing Environment: Process the powder in a low-humidity environment (e.g., <40% RH) to minimize moisture uptake.
-
Incorporate Glidants: Add excipients like colloidal silicon dioxide or talc (B1216) to the blend to reduce inter-particulate friction and improve flow.
-
Granulation: Consider a granulation strategy (wet or dry) to increase particle size and density, which generally improves powder flow properties.
Q3: We are developing a topical gel and experiencing issues with drug precipitation and gel viscosity over time. What should we investigate?
A3: Stability issues in semi-solid formulations like gels can stem from both the API and the excipients. For this compound, which is formulated as a gel for nasal decolonization, maintaining its dissolved state and the gel's physical integrity is critical.[4][5][6][7]
-
Excipient Incompatibility: The dicationic nature of this compound could lead to ionic interactions with certain anionic gelling agents (e.g., carbomers), causing precipitation or changes in viscosity. Screen different, non-ionic gelling agents like hypromellose (HPMC) or hydroxyethyl (B10761427) cellulose (B213188) (HEC).
-
pH Stability: Ensure the pH of the gel is maintained within a range where the drug is both soluble and chemically stable. Use a robust buffering system.
-
Forced Degradation Studies: Conduct stress testing (e.g., elevated temperature, light exposure) on your formulation to identify potential degradation pathways and interactions. The porphyrin structure may be susceptible to photodecomposition.[8]
-
Solubilizer Concentration: Ensure the concentration of any solubilizing agents is sufficient to keep the drug in solution throughout the product's shelf life (Krafft point and Critical Micelle Concentration considerations).
Q4: During forced degradation studies, we see several unknown peaks in our HPLC chromatogram. How can we identify the degradation pathway?
A4: Identifying degradation products is crucial for ensuring the safety and efficacy of the final drug product. This compound, with its porphyrin core and ether linkages, may be susceptible to hydrolysis and oxidation.
-
Stress Conditions: Analyze the degradation profiles under specific stress conditions (acid, base, oxidation, heat, light) to get clues about the degradation mechanism. For instance, an increase in impurities under acidic or basic conditions suggests hydrolysis.
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the degradation products. This is the most direct way to elucidate their structures.
-
Protect from Light: Porphyrin-based molecules are often light-sensitive. Ensure all handling, formulation, and storage steps are performed under amber or red light to prevent photodegradation.
Data Presentation: Illustrative Formulation Properties
Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to represent plausible results for this compound based on common properties of similar molecules. Actual experimental data should be generated for the specific API batch.
Table 1: pH-Solubility Profile of this compound
| pH | Solubility (µg/mL) | Buffer System |
| 2.0 | 55.2 | 0.1 N HCl |
| 4.5 | 25.8 | Acetate Buffer |
| 6.8 | 5.1 | Phosphate Buffer |
| 7.4 | 2.3 | Phosphate Buffer |
| 9.0 | < 1.0 | Borate Buffer |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradants Observed |
| 0.1 N HCl (60°C, 24h) | 12.5% | 2 (Hydrolytic) |
| 0.1 N NaOH (60°C, 24h) | 8.2% | 2 (Hydrolytic) |
| 5% H₂O₂ (RT, 24h) | 25.7% | 3 (Oxidative) |
| Heat (80°C, 72h) | 4.5% | 1 |
| Light (ICH Q1B, 1.2 million lux hours) | 31.2% | 4 (Photolytic) |
Table 3: Excipient Compatibility Screening (Binary Mixtures, 1:1 API:Excipient, 40°C/75% RH, 4 weeks)
| Excipient | Function | Observation | Compatibility |
| Microcrystalline Cellulose | Filler | No significant increase in degradation products | Compatible |
| Lactose Monohydrate | Filler | Browning observed; significant increase in impurities | Incompatible |
| Croscarmellose Sodium | Superdisintegrant | Ionic interaction suspected; drug precipitation | Incompatible |
| HPMC K4M | Gelling Agent | No change in appearance or drug content | Compatible |
| Carbopol 974P | Gelling Agent | Phase separation and precipitation | Incompatible |
| Polysorbate 80 | Solubilizer | No significant increase in degradation products | Compatible |
| Colloidal Silicon Dioxide | Glidant | No significant increase in degradation products | Compatible |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) at various pH levels ranging from 2 to 9.
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each buffer in sealed glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm filter, and dilute as necessary. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Confirmation: Visually inspect the pellet to ensure no change in the solid form has occurred.
Protocol 2: HPLC-Based Stability Indicating Assay
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 420 nm (Soret band for porphyrins).
-
Column Temperature: 30°C.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the API from its degradation products and excipients.
Visualizations
Caption: High-level workflow for this compound formulation development.
Caption: Decision tree for troubleshooting poor solubility of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Hygroscopic excipients: Significance and symbolism [wisdomlib.org]
- 4. shea-online.org [shea-online.org]
- 5. Destiny Pharma Release: Novel Antibacterial Drug, this compound, Delivers Encouraging Safety, Tolerability And Efficacy Data In US Clinical Trial - BioSpace [biospace.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. biotechhunter.com [biotechhunter.com]
- 8. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Exeporfinium chloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Exeporfinium chloride, focusing on the challenges of its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. Is it soluble in aqueous solutions?
A1: No, this compound is reported to be insoluble in water.[1][2] To work with it in an aqueous-based formulation, you will likely need to employ formulation strategies such as co-solvents, surfactants, or other solubilizing agents. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder in a dry, dark place at -20°C (for months to years). For short-term storage, 0-4°C is suitable (for days to weeks).[1][2] Stock solutions in DMSO should also be stored at -20°C for long-term storage.[1]
Q3: My this compound solution changes color over time. What could be the cause?
A3: this compound is a porphyrin derivative. Porphyrin-based molecules can be susceptible to degradation upon exposure to light (photodegradation) and oxidation. The color change likely indicates a change in the chemical structure of the porphyrin ring, which could lead to a loss of activity. It is crucial to protect solutions from light.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility data is not widely published, its dicationic nature suggests potential interactions with anionic excipients, which could lead to precipitation or loss of solubility. It is advisable to perform compatibility studies with any new excipient.
Q5: What is the mechanism of action of this compound?
A5: this compound has a rapid bactericidal effect. It acts by disrupting the bacterial cell membrane, leading to the loss of essential ions like K+ and ATP.[1] This disruption also inhibits DNA, RNA, and protein synthesis.[1][2]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffer
-
Problem: this compound precipitates when added to an aqueous buffer.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in DMSO: First, dissolve the this compound in DMSO, where it is soluble.[1][2]
-
Use a Co-solvent System: Gradually add the DMSO stock solution to your aqueous buffer while vortexing. The final concentration of DMSO should be kept as low as possible for your experiment, but high enough to maintain solubility.
-
Evaluate Surfactants: Consider the use of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to improve solubility and stability in the aqueous phase.
-
pH Adjustment: Investigate the effect of pH on the solubility of your formulation. The optimal pH will need to be determined experimentally.
-
Issue 2: Loss of Potency in an Aqueous Formulation
-
Problem: The antibacterial activity of the this compound formulation decreases over a short period.
-
Troubleshooting Steps:
-
Protect from Light: Porphyrin compounds are often light-sensitive. Conduct all experiments under low-light conditions and store solutions in amber vials or wrapped in aluminum foil.
-
Inert Atmosphere: To prevent oxidation, consider preparing and storing the solution under an inert gas like nitrogen or argon.
-
Add Antioxidants: Evaluate the addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to your formulation to mitigate oxidative degradation.
-
Temperature Control: Ensure that the solution is stored at the recommended temperature (0-4°C for short term) to slow down potential degradation kinetics.[1][2]
-
Experimental Protocols
Protocol 1: Stability Testing of an Aqueous-Based this compound Formulation
-
Formulation Preparation: Prepare a stock solution of this compound in DMSO. In parallel, prepare your aqueous buffer containing any necessary co-solvents or surfactants. Slowly add the DMSO stock to the aqueous buffer to reach your final desired concentration.
-
Stress Conditions: Aliquot the final formulation into separate, light-protected containers for each stress condition:
-
Photostability: Expose one set of samples to a controlled light source (ICH Q1B guidelines). Keep a control set wrapped in foil.
-
Thermal Stability: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Adjust the pH of the formulation to different levels (e.g., pH 5, 7, 9) and store at a consistent temperature.
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analysis: Analyze the samples for the concentration of this compound using a validated analytical method, such as HPLC-UV. Also, observe for any physical changes like color change or precipitation.
Protocol 2: Quantification of this compound by HPLC
-
Objective: To quantify the concentration of this compound in a sample.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Porphyrins have a characteristic strong absorbance in the Soret band (around 400-450 nm). Set the detector to a wavelength in this region for high sensitivity.
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase or a suitable solvent to create a standard curve.
-
Sample Preparation: Dilute the stability samples to fall within the range of the standard curve.
-
Injection: Inject the standards and samples.
-
Quantification: Determine the peak area of this compound in your samples and calculate the concentration based on the standard curve.
Data Presentation
Table 1: Stability of this compound Formulation under Different Temperature Conditions
| Time Point | Concentration (µg/mL) at 4°C | % of Initial at 4°C | Concentration (µg/mL) at 25°C | % of Initial at 25°C | Concentration (µg/mL) at 40°C | % of Initial at 40°C |
| 0 hours | 100% | 100% | 100% | |||
| 24 hours | ||||||
| 48 hours | ||||||
| 1 week |
Table 2: Photostability of this compound Formulation
| Time Point | Concentration (µg/mL) - Light Exposed | % of Initial - Light Exposed | Concentration (µg/mL) - Dark Control | % of Initial - Dark Control |
| 0 hours | 100% | 100% | ||
| 6 hours | ||||
| 12 hours | ||||
| 24 hours |
Visualizations
Caption: Troubleshooting workflow for formulation and stability issues.
Caption: Experimental workflow for a typical stability study.
Caption: Mechanism of action of this compound.
References
overcoming poor solubility of Exeporfinium chloride in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of Exeporfinium chloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a sparingly soluble compound in aqueous buffers. Its solubility is highly dependent on the pH, ionic strength, and composition of the buffer system. Generally, it exhibits higher solubility in organic solvents and acidic aqueous solutions.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in cell culture medium is a common issue and can be attributed to several factors. The physiological pH (typically 7.2-7.4) of the medium can reduce the solubility of this compound. Additionally, components in the medium, such as proteins and salts, can interact with the compound, leading to precipitation over time. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the medium immediately before use.
Q3: Can I use DMSO to prepare a stock solution of this compound?
A3: Yes, dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound. However, it is crucial to be mindful of the final concentration of DMSO in your experiment, as it can have cytotoxic effects on many cell lines. It is advisable to keep the final DMSO concentration below 0.5% (v/v).
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions (pH < 6). As the pH increases towards neutral and alkaline conditions, its solubility decreases, which can lead to precipitation. When preparing aqueous solutions, it is recommended to use a buffer with a pH in the acidic range if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound in Aqueous Buffers
-
Initial Check: Ensure the correct weighing of the compound and the volume of the buffer.
-
pH Adjustment: Lower the pH of the buffer. Prepare a series of buffers with decreasing pH (e.g., 6.5, 6.0, 5.5) and test the solubility.
-
Sonication: Use a bath sonicator to aid in the dissolution process. Short bursts of sonication can help break down aggregates.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious about the thermal stability of this compound.
-
Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or PEG 400, in your buffer.
Issue 2: Precipitation of the Compound During Serial Dilutions
-
Solvent Mismatch: Avoid diluting a concentrated organic stock solution directly into a purely aqueous buffer at a high ratio, as this can cause the compound to crash out.
-
Step-wise Dilution: Perform serial dilutions in a buffer that contains a small percentage of the original organic solvent to maintain solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| PBS (pH 6.0) | 0.5 |
| DMSO | > 50 |
| Ethanol | 10 |
| PEG 400 | 25 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Solubility (mg/mL) in Citrate-Phosphate Buffer at 25°C |
| 5.0 | 1.0 |
| 5.5 | 0.7 |
| 6.0 | 0.5 |
| 6.5 | 0.2 |
| 7.0 | < 0.1 |
| 7.4 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound (assuming a molecular weight of 500 g/mol for this example).
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Determination by UV-Vis Spectrophotometry
-
Saturated Solution Preparation: Add an excess amount of this compound to the test buffer (e.g., 5 mg in 1 mL).
-
Equilibration: Rotate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Sample Preparation: Carefully collect the supernatant and dilute it with the same buffer to a concentration within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound.
-
Quantification: Calculate the concentration using a standard curve prepared with known concentrations of this compound in a suitable solvent (e.g., DMSO).
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
enhancing the photodynamic efficacy of XF-73 with different light sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the photodynamic efficacy of XF-73 with different light sources.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures with XF-73 and photodynamic therapy (PDT).
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent photodynamic activity of XF-73 | Inappropriate Light Source: The emission spectrum of the light source may not optimally overlap with the absorption spectrum of XF-73. XF-73 is effectively activated by blue light.[1][2] | - Verify Light Source Wavelength: Use a light source with an emission peak in the blue light region (around 420-450 nm).[2][3] - Measure Light Output: Use a photometer to ensure the light source is emitting the specified power and that the light field is uniform across the treatment area.[4] |
| Incorrect Light Dose: The total energy delivered (fluence, J/cm²) or the rate of delivery (fluence rate, mW/cm²) may be insufficient or excessive. | - Optimize Fluence: Ensure the total light dose is adequate. For example, a study on photo-activated XF-73 used a light dose of 13.8 J/cm².[1] - Adjust Fluence Rate: High fluence rates can deplete local oxygen, hindering the photodynamic effect.[5] Consider using a lower fluence rate over a longer exposure time to achieve the same total fluence. | |
| Photosensitizer Aggregation: XF-73, like other porphyrins, may aggregate in aqueous solutions, which can reduce its photodynamic efficiency. | - Check Formulation: Ensure XF-73 is properly dissolved and that the vehicle is appropriate for the experimental system. - Consider Nanocarriers: Encapsulation of photosensitizers in nanoparticles can improve solubility and reduce aggregation. | |
| Limited Oxygen Availability (Hypoxia): The generation of reactive oxygen species (ROS) is an oxygen-dependent process.[5] Low oxygen levels in the target tissue or cell culture can significantly reduce PDT efficacy.[5] | - In Vitro: Ensure cell cultures are well-oxygenated. Avoid overly dense cell layers that can create hypoxic microenvironments. - In Vivo: Be aware that tumor tissues are often hypoxic.[5] Strategies to mitigate hypoxia, such as hyperbaric oxygen or agents that increase tumor blood flow, may be considered. | |
| High background toxicity in "dark" control groups (no light exposure) | Innate Antimicrobial Activity of XF-73: XF-73 has an intrinsic mechanism of action that disrupts bacterial cell membranes, leading to cell death even without light activation.[6][7][8] | - Determine Minimum Inhibitory Concentration (MIC): Establish the MIC of XF-73 without light to understand its baseline toxicity. This will help in selecting appropriate concentrations for PDT experiments where the light-activated effect is the focus. - Titrate XF-73 Concentration: Use a range of XF-73 concentrations to identify one that has minimal dark toxicity but significant phototoxicity upon illumination. |
| Solvent Toxicity: The solvent used to dissolve XF-73 may be toxic to the cells or microorganisms. | - Include Solvent Controls: Always include a control group treated with the solvent alone to assess its toxicity. - Use Biocompatible Solvents: Select solvents with known low toxicity for the specific cell type or microorganism being studied. | |
| Difficulty in detecting Reactive Oxygen Species (ROS) | Inappropriate ROS Detection Method: The chosen assay may not be sensitive enough or may be incompatible with the experimental setup. | - Select a Suitable Probe: Use fluorescent probes like Dichlorodihydrofluorescein diacetate (DCFH-DA) or specific probes for singlet oxygen, the primary ROS in Type II PDT.[9] Be mindful of potential spectral overlap between the probe and the photosensitizer.[10] - Use Quenchers: Employ specific ROS quenchers, such as sodium azide (B81097) for singlet oxygen, to confirm that the observed effect is ROS-mediated.[11] |
| Transient Nature of ROS: ROS are highly reactive and have a short lifespan, making them difficult to detect. | - Real-time Measurement: If possible, measure ROS generation in real-time during light exposure. - Optimize Timing: If using an endpoint assay, optimize the time point for measurement immediately after light exposure. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for XF-73 in photodynamic therapy?
XF-73 has a dual mechanism of action. Intrinsically, it disrupts bacterial cell membranes, leading to leakage of intracellular components and cell death.[6][7][8][12] Upon activation with light of a specific wavelength, it acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS), primarily through a Type II mechanism involving singlet oxygen, which then damage cellular components.[11][13]
2. Which type of light source is most effective for activating XF-73?
Blue light has been shown to be effective in activating XF-73.[1][2] Studies have utilized light sources with wavelengths in the range of 380-480 nm.[14] Both lasers and light-emitting diodes (LEDs) can be used, with LEDs often being a more cost-effective and versatile option for illuminating larger areas.[5] The key is to match the emission spectrum of the light source with the absorption spectrum of XF-73.
3. How do I determine the optimal light dose for my experiment?
The optimal light dose, or fluence (measured in J/cm²), depends on several factors, including the concentration of XF-73, the target cell or microorganism, and the specific light source used. It is recommended to perform a dose-response study by varying the fluence and assessing the photodynamic effect (e.g., cell viability, bacterial count reduction). A study on the photo-activation of XF-73 against various microorganisms used a light dose of 13.8 J/cm².[1]
4. What are the key parameters to report in my experimental protocol?
To ensure reproducibility, it is crucial to report the following:
-
Photosensitizer: Concentration of XF-73 and incubation time.
-
Light Source: Type of light source (e.g., LED, laser), manufacturer, and model.[5][15]
-
Light Characteristics: Wavelength or spectral range (nm), fluence (J/cm²), and fluence rate (mW/cm²).[5]
-
Experimental Setup: Distance from the light source to the sample and any filters or diffusers used.[4]
5. How can I confirm that the observed cell death is due to apoptosis or necrosis?
Several assays can be used to differentiate between apoptosis and necrosis:
-
Flow Cytometry: Dual staining with Annexin V (detects early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (detects late apoptotic and necrotic cells) is a common method.[16][17]
-
Fluorescence Microscopy: Similar to flow cytometry, fluorescent dyes can be used to visualize the characteristics of apoptotic (e.g., membrane blebbing, condensed chromatin) and necrotic (e.g., membrane rupture) cells.[16]
-
Caspase Activity Assays: Measuring the activity of caspases, which are key executioner enzymes in apoptosis, can confirm this cell death pathway.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of XF-73 with and without Photodynamic Activation
This protocol is adapted from studies evaluating the antimicrobial efficacy of XF-73.[1][2]
Materials:
-
XF-73
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Light source with appropriate wavelength for XF-73 activation (e.g., 420 nm LED array)
-
Photometer
-
Incubator
Procedure:
-
Preparation of XF-73 Stock Solution: Prepare a stock solution of XF-73 in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of XF-73: Perform a two-fold serial dilution of XF-73 in the broth medium directly in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted XF-73. Include positive (bacteria only) and negative (broth only) controls.
-
Dark Incubation (for MIC): For the non-activated XF-73 group, wrap the plate in aluminum foil to protect it from light and incubate at 37°C for 16-20 hours.
-
Photodynamic Activation:
-
For the photo-activated group, immediately after inoculation, expose the plate to the light source.
-
Measure the light intensity at the level of the plate and calculate the required exposure time to deliver the desired light dose (e.g., 13.8 J/cm²).[1]
-
After illumination, incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of XF-73 that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar (B569324) plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Generation
Materials:
-
Cells or bacteria treated with XF-73
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorescence microplate reader or fluorescence microscope
-
Light source for PDT
-
Positive control (e.g., H₂O₂)
-
Negative control (untreated cells)
Procedure:
-
Cell/Bacterial Preparation: Prepare cells or bacteria in a suitable format (e.g., 96-well plate).
-
XF-73 Incubation: Incubate the cells/bacteria with the desired concentration of XF-73 for the appropriate time.
-
Probe Loading: Wash the cells/bacteria to remove excess XF-73 and then incubate with the ROS-sensitive probe (e.g., 10 µM DCFH-DA) in the dark for 30-60 minutes.
-
Washing: Gently wash the cells/bacteria to remove the excess probe.
-
Photodynamic Treatment: Expose the samples to the light source to induce ROS production.
-
Fluorescence Measurement: Immediately after light exposure, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. The excitation and emission wavelengths will depend on the specific probe used (e.g., for DCF, excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence intensity of the treated groups to the control groups. An increase in fluorescence indicates an increase in ROS generation.
Signaling Pathways and Experimental Workflows
Signaling Pathways in PDT-Induced Cell Death
Photodynamic therapy can induce cell death through various pathways, including apoptosis, necrosis, and autophagy. The specific pathway activated often depends on the subcellular localization of the photosensitizer and the dose of the treatment.
Caption: PDT-induced cell death pathways.
Experimental Workflow for Evaluating XF-73 Photodynamic Efficacy
The following diagram illustrates a typical workflow for assessing the photodynamic efficacy of XF-73.
Caption: Experimental workflow for XF-73 PDT.
References
- 1. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial efficacy of photodynamic therapy using two different light sources on the titanium-adherent biofilms of Aggregatibacter actinomycetemcomitans: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. coloradodermatologyinstitute.com [coloradodermatologyinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic Effects of Novel XF Porphyrin Derivatives on Prokaryotic and Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jsr.org [jsr.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749) | Abcam [abcam.com]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
addressing high background signal in XF-73 fluorescence-based assays
Welcome to the technical support center for XF-73 fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background signals, that may be encountered during experiments with the novel antimicrobial agent XF-73.
Frequently Asked Questions (FAQs)
Q1: What is XF-73 and how does it work?
XF-73 (exeporfinium chloride) is a synthetic dicationic porphyrin with potent and rapid bactericidal activity, primarily against Gram-positive bacteria, including resistant strains like MRSA.[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of essential cellular components like potassium and ATP, and subsequent inhibition of DNA, RNA, and protein synthesis.[1] XF-73 also has a secondary, light-activated photodynamic mechanism.[3][4]
Q2: Why am I observing a high background signal in my fluorescence-based assay with XF-73?
High background fluorescence in assays involving XF-73 can stem from several sources:
-
Intrinsic Fluorescence of XF-73: As a porphyrin derivative, XF-73 is expected to be inherently fluorescent. Porphyrins typically absorb strongly in the blue region of the spectrum (around 420 nm, known as the Soret band) and emit light in the red region.[3][4] If the excitation and emission wavelengths of your assay dyes overlap with those of XF-73, it can lead to a high background signal.
-
Autofluorescence from Biological Samples: Bacteria, cell culture media components (like phenol (B47542) red and serum), and even the cells themselves can exhibit natural fluorescence (autofluorescence), contributing to the background.
-
Non-Specific Binding: The fluorescent dyes used in your assay may bind non-specifically to cellular components, the assay plate, or other reagents.
-
High Reagent Concentration: Using excessive concentrations of fluorescent dyes or XF-73 can increase the background signal.
-
Instrument Settings: Improperly configured instrument settings, such as an excessively high photomultiplier tube (PMT) gain, can amplify both the specific signal and the background noise.
Q3: How can I determine the source of the high background fluorescence?
A systematic approach with proper controls is crucial.[5] The following controls can help pinpoint the source of the high background:
-
No-Stain Control: This control consists of your bacterial sample and the assay buffer without any fluorescent dye or XF-73. This will help you determine the level of natural autofluorescence from your sample and the buffer.
-
XF-73 Only Control: This control contains the bacterial sample and XF-73 at the working concentration but no fluorescent dye. This is critical for assessing the contribution of XF-73's intrinsic fluorescence to the background signal at your assay's emission wavelength.
-
Dye Only Control (No Cells): This control has the fluorescent dye(s) in the assay buffer without any bacteria. This will reveal if the dye itself or the buffer components are contributing to the background.
-
Stained, Untreated Control: This is your positive control with the bacterial sample and the fluorescent dye(s) but without XF-73. This provides a baseline for the expected signal from the fluorescent dye in your assay.
By comparing the fluorescence signals from these controls, you can systematically identify the primary source of the high background.
Troubleshooting Guides
Guide 1: Addressing High Background from Intrinsic XF-73 Fluorescence
Given that XF-73 is a porphyrin, its own fluorescence is a likely contributor to high background.
Troubleshooting Steps:
-
Characterize XF-73's Fluorescence: If possible, determine the excitation and emission spectra of XF-73 in your assay buffer using a spectrophotometer. This will provide the most accurate information for avoiding spectral overlap.
-
Select Appropriate Fluorophores: Choose assay dyes with excitation and emission spectra that are spectrally distinct from XF-73. Since XF-73 is photoactivated by blue light (around 420 nm) and likely emits in the red spectrum, consider using green or far-red fluorescent dyes for your assay.
-
Optimize Filter Sets: Use narrow bandpass filters for both excitation and emission to minimize the detection of fluorescence from XF-73.[6]
-
Perform Spectral Unmixing: If your instrumentation supports it, spectral unmixing can be a powerful tool to computationally separate the fluorescence signal of your assay dye from the background fluorescence of XF-73.
Guide 2: Mitigating Autofluorescence from Biological Samples
Troubleshooting Steps:
-
Use a Specialized Assay Medium: If working with live cells, consider using a medium with low autofluorescence, such as one without phenol red and with reduced serum content.[7]
-
Wash Bacterial Cells: Before the assay, wash the bacterial cells to remove any fluorescent components from the growth medium.
-
Use Red-Shifted Dyes: Cellular autofluorescence is often more pronounced in the blue and green regions of the spectrum. Using red or far-red emitting dyes can help to avoid this interference.
Guide 3: Reducing Non-Specific Binding and Optimizing Reagent Concentrations
Troubleshooting Steps:
-
Titrate Reagent Concentrations: Perform a titration experiment to determine the optimal concentration of your fluorescent dye(s) and XF-73. The goal is to find the lowest concentrations that still provide a robust signal-to-noise ratio.[8]
-
Optimize Incubation Times: Determine the shortest incubation time necessary for the fluorescent dye to effectively stain the cells and for XF-73 to exert its effect. Overly long incubation times can lead to increased non-specific binding.
-
Improve Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent dye to more effectively remove any unbound dye.[9]
-
Use Blocking Agents: In cell-based assays, using a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding of fluorescent probes.
Data Presentation
The following tables provide illustrative data from a hypothetical bacterial membrane integrity assay using a green fluorescent dye (stains all cells) and a red fluorescent dye (stains cells with compromised membranes).
Table 1: Identifying the Source of High Background Fluorescence
| Control Sample | Green Channel (RFU) | Red Channel (RFU) |
| No-Stain Control | 50 | 30 |
| XF-73 Only Control | 60 | 500 |
| Dye Only Control | 100 | 80 |
| Stained, Untreated | 5000 | 200 |
| Stained, XF-73 Treated | 4800 | 8000 |
Table 2: Effect of Troubleshooting by Switching to a Far-Red Dye
| Assay Condition | Green Channel (RFU) | Far-Red Channel (RFU) | Signal-to-Noise Ratio |
| Stained, Untreated (Original Red Dye) | 5000 | 200 | 4 |
| Stained, XF-73 Treated (Original Red Dye) | 4800 | 8000 | 16 |
| Stained, Untreated (New Far-Red Dye) | 5100 | 150 | 5.1 |
| Stained, XF-73 Treated (New Far-Red Dye) | 4900 | 6000 | 40 |
Experimental Protocols
Protocol 1: Bacterial Membrane Integrity Assay using a Two-Color Fluorescence Assay
This protocol is adapted from standard bacterial viability assays (e.g., BacLight™) to assess the membrane-damaging effects of XF-73.
Materials:
-
Bacterial culture in exponential growth phase
-
Phosphate-buffered saline (PBS)
-
XF-73 stock solution
-
Green fluorescent nucleic acid stain (cell-permeant, e.g., SYTO 9)
-
Red fluorescent nucleic acid stain (cell-impermeant, e.g., Propidium Iodide)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Bacterial Suspension:
-
Harvest bacterial cells from the culture by centrifugation.
-
Wash the cells twice with PBS to remove growth medium components.
-
Resuspend the cells in PBS to the desired optical density (e.g., OD600 = 0.1).
-
-
Prepare Staining Solution:
-
Prepare a 2X working solution of the green and red fluorescent dyes in PBS according to the manufacturer's instructions.
-
-
Set up the Assay Plate:
-
Add 50 µL of the bacterial suspension to each well of the 96-well plate.
-
Include wells for all necessary controls (No-Stain, XF-73 Only, Dye Only, Stained Untreated).
-
For the "Dye Only" control, add 50 µL of PBS instead of the bacterial suspension.
-
-
Add XF-73:
-
Prepare serial dilutions of XF-73 in PBS.
-
Add 50 µL of the XF-73 dilutions to the appropriate wells.
-
For controls without XF-73, add 50 µL of PBS.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Add Staining Solution:
-
Add 100 µL of the 2X staining solution to all wells except the "No-Stain" and "XF-73 Only" controls. For these, add 100 µL of PBS.
-
-
Final Incubation:
-
Incubate the plate for a further 15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate filters for the green and red dyes.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Mechanism of a two-color bacterial viability assay with XF-73.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medkoo.com [medkoo.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. youtube.com [youtube.com]
strategies to reduce Exeporfinium chloride precipitation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Exeporfinium chloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What are the common causes?
A1: Immediate precipitation of this compound upon its addition to aqueous culture media is a common issue, primarily due to its low aqueous solubility.[1] this compound is soluble in DMSO but not in water.[2] The phenomenon, often termed "crashing out," occurs when the compound, dissolved in a high-concentration organic solvent like DMSO, is rapidly diluted into the aqueous environment of the culture medium. This abrupt change in solvent polarity causes the compound to fall out of solution.[1]
Several factors can contribute to this problem:
-
Low Aqueous Solubility: Many small molecule inhibitors, including this compound, are hydrophobic and have poor solubility in aqueous solutions like cell culture media.[1]
-
Solvent Shock: The rapid dilution of a concentrated DMSO stock into the culture medium can cause a sudden decrease in the solvent's polarity, leading to precipitation.[1]
-
High Compound Concentration: The final concentration of this compound in the media may exceed its solubility limit.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers in the media can reduce the compound's solubility.[1][3]
-
Temperature Changes: Adding the compound to cold media can decrease its solubility. Shifting temperatures, for instance, when moving media from cold storage to a 37°C incubator, can also affect solubility.[4]
Q2: How can I prevent or reduce the precipitation of this compound in my culture media?
A2: Several strategies can be employed to enhance the solubility and prevent the precipitation of this compound:
-
Optimize Solvent Use: While DMSO is a common solvent, it's crucial to use the lowest possible final concentration that your cells can tolerate without toxicity, typically below 0.5%.[1][5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media. This gradual reduction in solvent concentration can prevent solvent shock.[1][4]
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions to improve the solubility of the compound.[4][5]
-
Adjust the pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4). Improperly buffered media can affect the solubility of pH-sensitive compounds.[1][4]
-
Reduce Serum Concentration: If your experimental design allows, try reducing the serum concentration, as proteins in the serum can sometimes interact with the compound and cause precipitation.[1]
-
Use Solubility Enhancers: In some cases, the use of solubility-enhancing agents like cyclodextrins may be considered, but their compatibility with the cell culture system must be validated.[6]
Q3: My this compound solution appears cloudy or turbid over time in the incubator. What could be the cause?
A3: Cloudiness or turbidity that develops over time can indicate a few issues:
-
Delayed Precipitation: The compound may be slowly precipitating out of solution due to factors like temperature fluctuations, pH shifts in the incubator's CO2 environment, or interactions with media components over the duration of the experiment.[4]
-
Compound Degradation: The compound might be unstable in the culture medium at 37°C, leading to the formation of insoluble degradation products.[1]
-
Microbial Contamination: In some instances, turbidity could be a sign of bacterial or fungal contamination. It is essential to distinguish between chemical precipitate and microbial growth by examining a sample under a microscope.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate forms immediately when the this compound stock solution is added to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Over Time in the Incubator
Symptoms: The culture medium becomes cloudy or a precipitate forms after a period of incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
-
Microscope or plate reader
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[4]
-
Prepare Serial Dilutions:
-
Incubation and Observation:
-
Incubate the dilutions at 37°C for a period equivalent to the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, examine the samples under a microscope or measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration that does not show any visible precipitation or a significant increase in turbidity is considered the maximum soluble concentration for your experimental conditions.
Protocol 2: Preparing this compound Working Solutions
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Materials:
-
High-concentration this compound stock solution in 100% DMSO
-
Complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
Methodology:
-
Pre-warm the Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath or incubator.[5]
-
Prepare an Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution of the high-concentration stock in pre-warmed medium. For example, dilute a 50 mM stock to 5 mM.[1]
-
Prepare the Final Working Solution:
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Data Presentation
Table 1: Common Causes of this compound Precipitation and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Determine the maximum soluble concentration using a solubility test. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High DMSO Concentration | While aiding initial dissolution, high final DMSO concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[5] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may require making a more dilute stock solution in DMSO. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[4] | Ensure the media is properly buffered for the incubator's CO2 concentration.[4] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time.[4] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. Consider reducing the serum concentration if experimentally feasible.[1] |
| Freeze-Thaw Cycles of Stock | The compound may precipitate out of the DMSO stock solution during freeze-thaw cycles.[4] | Aliquot the stock solution to minimize freeze-thaw cycles.[4] If precipitation is observed in the stock, gently warm to 37°C and vortex to redissolve before use.[4] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[2] Keep in a dry, dark place.[2] |
| Water | Not Soluble | Not recommended for preparing stock solutions. |
| Ethanol | Sparingly Soluble | May be an alternative to DMSO, but a solvent tolerance control is necessary for cell-based assays.[7] |
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing this compound Solubility in Culture Media
Caption: Key factors affecting the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Exeporfinium Chloride Delivery in Animal Infection Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Exeporfinium (B10859668) chloride (XF-73) in animal infection models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide practical guidance for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Exeporfinium chloride and what is its mechanism of action?
A1: this compound, also known as XF-73, is a synthetic dicationic porphyrin derivative with potent, rapid bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the rapid disruption of the bacterial cell wall and membrane.[4][5] This leads to the loss of essential cellular components like potassium and ATP, and the inhibition of DNA, RNA, and protein synthesis, without causing bacterial cell lysis.[2][6]
Q2: What are the primary applications of this compound in animal infection models?
A2: Based on current research, this compound is primarily being investigated for topical and nasal applications to treat and prevent staphylococcal infections.[2][3] Common animal models include superficial skin infection models, surgical site infection models, and burn wound infection models.[3][4] It is also being studied for nasal decolonization to reduce the risk of post-operative infections.[2][7]
Q3: What is the resistance profile of this compound?
A3: this compound has demonstrated a low propensity for inducing bacterial resistance.[2][8] Studies have shown that its intrinsic activity is maintained even after repeated exposure at sub-inhibitory concentrations.[4][5] Furthermore, its efficacy is not significantly affected by existing resistance mechanisms to other antibiotics like mupirocin.[4][9]
Q4: What formulations of this compound have been used in animal studies?
A4: In published studies, this compound has been primarily formulated as a dermal preparation for skin application and as a nasal gel for intranasal administration.[4][10][11] The concentration of the dermal formulation has been reported at 0.2% (w/w).[4][9] For nasal applications, gels with concentrations of 0.5 mg/g and 2.0 mg/g have been tested.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite good in vitro activity | Poor drug delivery to the infection site: - Inadequate formulation for the chosen route of administration.- Insufficient drug concentration at the target site. | Optimize Formulation: - For dermal applications, ensure the formulation allows for good contact and retention on the skin.- For nasal applications, consider the viscosity of the gel to ensure it remains in the nasal cavity.Adjust Dosing Regimen: - Increase the concentration of this compound in the formulation, if tolerated.- Increase the frequency of application. |
| Rapid clearance from the site of application: - Grooming behavior in animals (for dermal applications).- Mucociliary clearance (for nasal applications). | Improve Retention: - For dermal studies, consider the use of a protective dressing over the application site.- For nasal studies, optimizing the mucoadhesive properties of the gel formulation may improve retention. | |
| High variability in experimental results | Inconsistent dosing: - Non-homogenous formulation.- Inaccurate administration of the dose. | Ensure Formulation Homogeneity: - Thoroughly mix the formulation before each use.Standardize Administration Technique: - Use calibrated instruments for dosing.- Ensure all personnel are trained on the same administration protocol. |
| Observed skin irritation or adverse reactions at the application site | High concentration of this compound: - The formulation may be too concentrated for the specific animal model or skin type.Vehicle-related toxicity: - The excipients in the formulation may be causing irritation. | Dose De-escalation: - Reduce the concentration of this compound in the formulation.Vehicle Control: - Include a control group that receives the vehicle alone to assess its contribution to any observed irritation. |
Data Summary
Table 1: Efficacy of this compound in Murine Skin Infection Models
| Parameter | This compound (0.2% w/w) | Mupirocin (2% w/w) | Reference |
| Bacterial Reduction (log10 CFU/wound) | >3 log10 | <1 log10 | [9] |
| Statistical Significance vs. Control | p<0.0001 | p<0.05 | [9] |
| Efficacy against Mupirocin-Resistant MRSA | Maintained >3 log10 reduction | Little to no impact | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus species (2527 clinical isolates) | ≤0.12 - 4 | 0.5 | 1 | [2] |
| Multi-drug resistant S. epidermidis | ≤0.12 - 2 | 0.25 | 0.5 | [2] |
| Multi-drug resistant S. haemolyticus | 0.25 - 2 | 0.5 | 1 | [2] |
Experimental Protocols
Protocol 1: Murine Superficial Skin Infection Model
This protocol is adapted from studies evaluating the efficacy of topical antibacterial agents.[4]
-
Animal Preparation: Use 6-8 week old female BALB/c mice. Anesthetize the mice and shave a small area on the back. Create a superficial wound using a sterile biopsy punch.
-
Infection: Apply a suspension of a clinically relevant MRSA strain (e.g., USA300) to the wound.
-
Treatment: After a set period (e.g., 2 or 12 hours) to allow the infection to establish, topically apply the this compound dermal formulation or a control (vehicle or comparator antibiotic) to the wound.
-
Endpoint: At a specified time point post-treatment (e.g., 24 hours), euthanize the mice. Excise the wound tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).
Protocol 2: Nasal Decolonization Model
This protocol is based on studies assessing the efficacy of intranasal antibacterial agents.[10][11]
-
Animal Preparation: Use cotton rats or other suitable small animal models known to be susceptible to S. aureus nasal colonization.
-
Colonization: Instill a suspension of S. aureus intranasally to establish colonization.
-
Treatment: After allowing for colonization to establish (typically 24-48 hours), administer the this compound nasal gel or placebo into the nares.
-
Endpoint: At various time points post-treatment, swab the nasal passages or perform a nasal lavage. Plate the samples on selective agar (B569324) to quantify the S. aureus CFU count.
Visualizations
Caption: Mechanism of action of this compound on a bacterial cell.
Caption: Experimental workflow for a murine skin infection model.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. XF-73 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 3. destinypharma.com [destinypharma.com]
- 4. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shea-online.org [shea-online.org]
- 8. Novel Antibacterial Drug, this compound, Delivers Encouraging Safety, Tolerability and Efficacy Data in US Clinical Trial [prnewswire.com]
- 9. destinypharma.com [destinypharma.com]
- 10. | BioWorld [bioworld.com]
- 11. Destiny Pharma Release: Novel Antibacterial Drug, this compound, Delivers Encouraging Safety, Tolerability And Efficacy Data In US Clinical Trial - BioSpace [biospace.com]
Validation & Comparative
Comparative Efficacy of Exeporfinium Chloride vs. Mupirocin on MRSA: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Exeporfinium chloride (XF-73) and mupirocin (B1676865) against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Methicillin-resistant Staphylococcus aureus (MRSA) is a significant pathogen responsible for a range of skin and soft tissue infections, as well as more invasive diseases. Mupirocin has been a standard topical treatment for MRSA colonization and infections; however, resistance to mupirocin is an emerging concern.[1] this compound (XF-73) is a novel dicationic porphyrin drug candidate with potent anti-staphylococcal activity.[2][3] This guide evaluates the comparative efficacy of these two compounds against MRSA.
Mechanism of Action
The fundamental difference in the antimicrobial action of this compound and mupirocin lies in their cellular targets.
This compound (XF-73): XF-73 exhibits a rapid, membrane-disrupting mechanism of action.[4][5][6] It interacts with the bacterial cytoplasmic membrane, leading to a loss of integrity and subsequent leakage of essential intracellular components such as potassium ions (K+) and ATP.[4][7] This rapid bactericidal effect on the cell membrane is a novel mechanism that is considered to have a low propensity for inducing bacterial resistance.[5][6]
Mupirocin: Mupirocin's mechanism involves the specific inhibition of bacterial protein synthesis.[8][9][10] It competitively binds to and inhibits bacterial isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of isoleucine into proteins.[11][12] This inhibition leads to the cessation of protein synthesis and ultimately results in a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[8]
Comparative In Vitro Efficacy
Studies have demonstrated the potent in vitro activity of this compound against a range of S. aureus isolates, including those resistant to multiple antibiotics.
| Compound | MRSA Strain | MIC (µg/mL) |
| This compound (XF-73) | Mupirocin-Susceptible | 1 |
| Mupirocin-Resistant (Low Level) | 1 | |
| Mupirocin-Resistant (High Level) | 1 | |
| Mupirocin | Mupirocin-Susceptible | 1 |
| Mupirocin-Resistant (Low Level) | 16 | |
| Mupirocin-Resistant (High Level) | 4096 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against various MRSA strains. Data extracted from Zhang et al., 2023.[4][13]
The data clearly indicates that while mupirocin's efficacy is significantly diminished against resistant strains, this compound maintains its high potency.[4]
Comparative In Vivo Efficacy
The superior efficacy of this compound has also been demonstrated in murine models of superficial skin infection.
| Treatment (Concentration) | MRSA Strain | Log10 CFU/wound Reduction (vs. Control) - 1 Dose | Log10 CFU/wound Reduction (vs. Control) - 2 Doses |
| This compound (0.2% w/w) | Mupirocin-Resistant | 2.94 | 3.30 |
| Mupirocin (2% w/w) | Mupirocin-Resistant | No significant reduction | No significant reduction |
Table 2: Comparative efficacy in a tape-stripped murine skin infection model with mupirocin-resistant S. aureus. Data extracted from Zhang et al., 2023.[13]
In these models, a 0.2% (w/w) dermal formulation of XF-73 was significantly more effective at reducing the bacterial burden of both mupirocin-susceptible and mupirocin-resistant MRSA compared to a 2% (w/w) mupirocin ointment.[3][4][13] Notably, XF-73 demonstrated significant efficacy at a ten-fold lower concentration than mupirocin.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity was assessed using a broth microdilution method.[4][14]
Murine Superficial Skin Infection Models
Two primary models were utilized to evaluate in vivo efficacy: the tape-stripping model and the suture-wound model.[4]
Tape-Stripping Model:
-
The skin on the backs of mice is anesthetized and shaved.
-
The stratum corneum is removed by repeated application and removal of adhesive tape.
-
A standardized inoculum of MRSA is applied to the stripped area.
-
Topical treatments (this compound or mupirocin) are applied at specified time points.
-
After the treatment period, the infected skin is excised, homogenized, and plated to determine the bacterial load (CFU/wound).
Suture-Wound Model:
-
Following anesthesia and shaving, a small incision is made on the back of the mouse.
-
A silk suture contaminated with a known concentration of MRSA is passed through the wound.
-
The wound is treated topically with the test compounds.
-
After the designated treatment time, the suture and surrounding tissue are collected for bacterial enumeration.
Statistical analysis, typically a one-way ANOVA, is used to compare the efficacy of the treatments against the control group.[4]
Resistance Potential
A significant advantage of this compound is its low potential for generating bacterial resistance. In studies involving serial passage of MRSA isolates at sub-inhibitory concentrations of XF-73, no resistance was observed over 55 passages.[4] This contrasts with mupirocin, for which resistance is a growing clinical concern.[1]
Conclusion
This compound (XF-73) demonstrates significant promise as a novel topical antimicrobial for the treatment of MRSA infections. Its rapid, membrane-disrupting mechanism of action and its potent efficacy against both mupirocin-susceptible and -resistant strains, coupled with a low propensity for resistance development, position it as a strong alternative to mupirocin.[4][15] The in vivo data, showing superior efficacy at a lower concentration, further underscores its potential clinical utility.[3][13] Further clinical evaluation of XF-73 is warranted.[3]
References
- 1. Mupirocin resistance: clinical implications and potential alternatives for the eradication of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XF-73 - Wikipedia [en.wikipedia.org]
- 3. destinypharma.com [destinypharma.com]
- 4. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 10. mupirocin: Staph Infection Uses, Dosage & Side Effects [medicinenet.com]
- 11. Articles [globalrx.com]
- 12. Mupirocin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models | Semantic Scholar [semanticscholar.org]
- 15. Destiny Pharma: Treatment of XF-73 Nasal reduces antibiotic use - BEAM Alliance [beam-alliance.eu]
validating the bactericidal activity of XF-73 against vancomycin-resistant strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of vancomycin-resistant Gram-positive bacteria, particularly vancomycin-resistant Staphylococcus aureus (VRSA) and vancomycin-resistant enterococci (VRE), pose a significant threat to global public health. Vancomycin (B549263) has long been a last-resort antibiotic for treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the rise of resistance to vancomycin necessitates the development of new antimicrobials with novel mechanisms of action. XF-73 (exeporfinium chloride), a dicationic porphyrin derivative developed by Destiny Pharma, presents a promising new therapeutic candidate. This guide provides a comparative overview of the bactericidal activity of XF-73 against vancomycin-resistant strains, supported by available experimental data.
Potent In Vitro Activity of XF-73 Against Resistant Strains
XF-73 has demonstrated potent bactericidal activity against a wide range of Gram-positive bacteria, including strains resistant to multiple classes of antibiotics.[1][2] A key finding from multiple studies is that the efficacy of XF-73 is not impacted by pre-existing resistance mechanisms to other antibiotics, including glycopeptides like vancomycin.[3][4] This suggests that XF-73 has a novel mechanism of action that circumvents common resistance pathways.
While direct head-to-head studies detailing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of XF-73 against specific, characterized VRSA and VRE strains are not extensively available in the public domain, a large study screening XF-73 against over 2,500 clinical isolates of Staphylococcus species provides compelling evidence of its broad and consistent activity.[3] In this study, which included 840 MRSA isolates from 33 countries, the MIC range for XF-73 was consistently low, irrespective of the antibiotic resistance profile of the isolates.[5]
Table 1: Comparative In Vitro Activity of XF-73 and Vancomycin Against Staphylococcus aureus
| Compound | Bacterial Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| XF-73 | S. aureus (including 840 MRSA isolates) | 0.5 | 1.0 | ≤0.12 - 4 |
| Vancomycin | Vancomycin-Susceptible S. aureus (VSSA) | 1.0 | 1.0 | 0.5 - 2 |
| Vancomycin | Vancomycin-Intermediate S. aureus (VISA) | - | - | 4 - 8 |
| Vancomycin | Vancomycin-Resistant S. aureus (VRSA) | - | - | ≥16 |
Note: The data for XF-73 is from a large-scale screening of clinical isolates and demonstrates consistent activity against both antibiotic-sensitive and -resistant strains.[3][4] The vancomycin data represents the typical MIC ranges for susceptible and resistant S. aureus strains as defined by clinical breakpoints.
Mechanism of Action: A Differentiated Approach
The sustained activity of XF-73 against resistant strains can be attributed to its unique mechanism of action, which differs significantly from that of vancomycin.
-
XF-73: This molecule acts rapidly to disrupt the bacterial cell membrane.[6][7] This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, rapid cell death. This direct, physical disruption of the membrane is a mechanism to which bacteria have a low propensity for developing resistance.[8][9]
-
Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall. Resistance to vancomycin, particularly in enterococci, often involves the alteration of this binding site to D-Ala-D-Lac, which reduces the binding affinity of vancomycin.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial agents, based on standard laboratory practices referenced in the reviewed literature.
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the antimicrobial agents (e.g., XF-73, vancomycin)
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 50 µL of the standardized bacterial suspension to each well containing the antimicrobial dilutions.
-
Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
-
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
-
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Aliquot 10 µL from each of these clear wells and spot-plate onto a TSA plate.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the bactericidal activity of a compound.
Caption: Workflow for MIC and MBC Determination.
Conclusion
XF-73 demonstrates significant potential as a novel bactericidal agent for combating infections caused by antibiotic-resistant Gram-positive bacteria. Its efficacy appears to be unaffected by existing resistance mechanisms, including those that confer resistance to vancomycin. The rapid, membrane-disrupting mechanism of action of XF-73 is a key differentiator from vancomycin and suggests a low likelihood of cross-resistance and a higher barrier to the development of new resistance. While further studies with direct, head-to-head comparisons against well-characterized VRSA and VRE strains would be beneficial, the existing body of evidence strongly supports the continued development of XF-73 as a valuable new tool in the fight against antimicrobial resistance.
References
- 1. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 4. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. destinypharma.com [destinypharma.com]
- 6. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Investigation of the potential for mutational resistance to XF-73, retapamulin, mupirocin, fusidic acid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus isolates during a 55-passage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
Exeporfinium Chloride: A Head-to-Head Comparison with Porphyrin Photosensitizers in Antimicrobial Applications
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Exeporfinium chloride, also known as XF-73, is a synthetic, di-cationic porphyrin derivative currently under clinical development.[1] While its porphyrin structure might suggest a role as a photosensitizer for photodynamic therapy (PDT), current research and clinical trials are focused on its potent, rapid-acting bactericidal properties as a standalone antimicrobial agent.[1][2][3] This guide provides a head-to-head comparison of this compound with traditional porphyrin photosensitizers, not in the context of PDT, but by contrasting their distinct antimicrobial mechanisms of action. This analysis is crucial for researchers and drug development professionals exploring novel antimicrobial strategies.
While this compound is a porphyrin, it is not developed for light-activated therapy. Its mechanism is direct membrane disruption.[1] In contrast, other porphyrin derivatives are specifically designed as photosensitizers for antimicrobial Photodynamic Therapy (aPDT), where their antimicrobial action is dependent on activation by a specific wavelength of light.
Mechanism of Action: Direct vs. Light-Activated
The fundamental difference between this compound and porphyrin photosensitizers lies in their method of inducing microbial death.
This compound: Direct Membrane Action
This compound functions as a direct-acting antimicrobial. Its dicationic nature is thought to facilitate strong interaction with the negatively charged bacterial cell membrane, leading to rapid membrane perturbation and loss of integrity.[1][3] This results in the leakage of essential intracellular components like potassium and ATP, and the complete inhibition of DNA, RNA, and protein synthesis.[1] This process is rapid and does not require an external trigger like light.
References
Exeporfinium Chloride: A Novel Antibacterial Agent Unlikely to Be Compromised by Existing Antibiotic Resistance
A comprehensive analysis of cross-resistance studies indicates that Exeporfinium chloride (XF-73) maintains its potent bactericidal activity against strains of Staphylococcus aureus that are resistant to a wide array of conventional antibiotics. This suggests a low potential for cross-resistance, a critical attribute for a new antimicrobial agent in an era of mounting resistance.
This compound, a synthetic dicationic porphyrin derivative, demonstrates a novel mechanism of action that disrupts the bacterial cell membrane, leading to rapid cell death.[1][2] This mode of action is distinct from that of major antibiotic classes, which target cell wall synthesis, protein synthesis, DNA replication, or folic acid synthesis. As a result, the presence of resistance mechanisms to these conventional agents does not appear to impact the efficacy of this compound.[1][2][3]
Comparative Efficacy Against Susceptible and Resistant Staphylococcus aureus
Extensive in vitro studies have demonstrated that this compound is equally effective against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). A large-scale screening of over 2,500 clinical isolates of various Staphylococcus species revealed that the minimum inhibitory concentration (MIC) range for XF-73 was consistently narrow (≤0.12 – 4 µg/ml), with MIC50 and MIC90 values of 0.5 and 1 µg/ml, respectively.[1][2][3] Notably, the study found no significant difference in the MIC distribution between MRSA and MSSA isolates.[1]
Further research has corroborated these findings, showing that the antibacterial activity of XF-73 is not affected by pre-existing resistance to beta-lactams, carbapenems, glycopeptides (like vancomycin), cephalosporins, protein synthesis inhibitors (such as oxazolidinones, macrolides, and tetracyclines), DNA synthesis inhibitors (fluoroquinolones), or folate synthesis inhibitors.[1][2][3]
The following table summarizes the comparative in vitro activity of this compound and conventional antibiotics against S. aureus.
| Antibiotic Class | Conventional Antibiotic | Mechanism of Action | S. aureus Resistance Mechanism | Impact on this compound MIC |
| Porphyrin Derivative | This compound (XF-73) | Bacterial membrane disruption | N/A | Baseline Activity |
| Beta-lactams | Methicillin, Oxacillin | Inhibit cell wall synthesis | Altered penicillin-binding proteins (PBP2a) | No significant change |
| Glycopeptides | Vancomycin | Inhibit cell wall synthesis | Thickened cell wall, altered peptidoglycan precursors | No significant change |
| Macrolides | Erythromycin | Inhibit protein synthesis (50S subunit) | Ribosomal modification (erm genes), efflux pumps | No significant change |
| Fluoroquinolones | Ciprofloxacin | Inhibit DNA replication (DNA gyrase/topoisomerase IV) | Target site mutations, efflux pumps | No significant change |
| Oxazolidinones | Linezolid | Inhibit protein synthesis (50S subunit) | Ribosomal mutations (23S rRNA) | No significant change |
| Folic Acid Inhibitors | Trimethoprim/Sulfamethoxazole | Inhibit folic acid synthesis | Altered target enzymes (dihydrofolate reductase, dihydropteroate (B1496061) synthase) | No significant change |
Quantitative Susceptibility Data
The table below presents a summary of the Minimum Inhibitory Concentration (MIC) values of this compound against a large collection of clinical Staphylococcus aureus isolates, highlighting its consistent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.
| Organism | Number of Isolates | This compound (XF-73) MIC Range (µg/mL) | This compound (XF-73) MIC₅₀ (µg/mL) | This compound (XF-73) MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 |
Data compiled from a study screening over 2,500 Staphylococcus species clinical isolates.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) to assess cross-resistance is a critical experimental procedure. The following is a detailed methodology for the broth microdilution susceptibility testing of Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Susceptibility Testing Protocol
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the S. aureus strain from a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood) after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial twofold dilutions of each antimicrobial agent in CAMHB in 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Lack of Cross-Resistance and Experimental Workflow
The following diagrams illustrate the conceptual basis for the lack of cross-resistance and the experimental workflow for determining it.
Figure 1. Signaling pathway illustrating the distinct mechanism of action of this compound.
Figure 2. Experimental workflow for determining cross-resistance using broth microdilution.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
XF-73 Poised to Challenge Standard of Care in Nasal Decolonization for Surgical Site Infection Prevention
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of clinical trial data suggests that XF-73 (exeporfinium chloride), a novel anti-staphylococcal agent, demonstrates significant potential as a rapid and effective alternative to the current standard of care for nasal decolonization of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA), prior to surgery. This comparison guide provides an objective analysis of XF-73 against established treatments, supported by available experimental data for researchers, scientists, and drug development professionals.
The current standard of care for nasal decolonization to prevent surgical site infections (SSIs) predominantly involves the use of mupirocin (B1676865) 2% nasal ointment, often in conjunction with antiseptic body washes containing agents such as chlorhexidine (B1668724) gluconate (CHG), povidone-iodine, or octenidine. While effective to a degree, the rise of mupirocin-resistant S. aureus strains is a growing concern, highlighting the urgent need for novel, non-resistance-generating alternatives.
Executive Summary of Comparative Efficacy
XF-73, developed by Destiny Pharma, has shown promising results in a Phase 2b clinical trial, demonstrating a rapid and substantial reduction in nasal S. aureus burden within 24 hours of administration. This contrasts with the typical five-day course of treatment for mupirocin. While direct head-to-head trials are pending, the available data from placebo-controlled studies of XF-73 and various studies of standard of care agents allow for a preliminary comparison.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of XF-73 and standard of care treatments.
Table 1: Efficacy of XF-73 vs. Placebo in Nasal Decolonization (Phase 2b Study)
| Outcome Metric | XF-73 (0.2% w/w nasal gel) | Placebo | Statistical Significance |
| Mean Reduction in S. aureus Nasal Burden (log10 CFU/mL) | 2.5[1][2][3] | ~0.4 | p < 0.0001[1][2][3] |
| Percentage Reduction in S. aureus Nasal Carriage | 99.5%[1][2] | - | - |
| Patients with ≥99% Reduction or Complete Decolonization | 83.7% | 25% | p < 0.0001 |
| Treatment Duration | 24 hours (3-4 doses)[1] | 24 hours | - |
Table 2: Efficacy of Standard of Care Agents in Nasal and Skin Decolonization
| Agent(s) | Efficacy Metric | Result | Study Population/Notes |
| Mupirocin 2% Nasal Ointment | Nasal MRSA Eradication Rate | 44% (vs. 23% placebo)[4] | Hospitalized patients with multi-site MRSA carriage. |
| Overall MRSA Eradication Rate (all body sites) | 25% (vs. 18% placebo)[4] | In combination with chlorhexidine body wash. | |
| Post-treatment Decolonization Rate | 81.5% - 100% (immediately after treatment)[5] | Recolonization is common after 3 months. | |
| Povidone-Iodine (5% SNA) | Nasal S. aureus Positive Culture (4 hours post-treatment) | 21% (vs. 59% saline)[6] | Single application. SNA=Skin and Nasal Antiseptic. |
| Nasal S. aureus Positive Culture (24 hours post-treatment) | 59% (vs. 69% saline)[6] | Single application. | |
| Chlorhexidine 4% Body Wash | MRSA Eradication (30 days post-treatment) | 4 of 56 patients (treatment group) vs. 7 of 58 (placebo group)[7] | All patients also received mupirocin nasal ointment and chlorhexidine mouth rinse. |
| Octenisan® Wash Lotion & Nasal Gel | Reduction in Periprosthetic Joint Infection (PJI) | Up to 60%[8] | MSSA positive patients undergoing elective arthroplasty. |
Experimental Protocols
XF-73 Phase 2b Clinical Trial (NCT03915433)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants: Patients scheduled for open-heart surgery who were identified as nasal carriers of S. aureus. The study size was amended to 125 patients from an initial 200.[9]
-
Intervention: Patients received four doses of either 0.2% (w/w) XF-73 nasal gel or a placebo over a 24-hour period prior to surgical incision.[2][3]
-
Primary Endpoint: The primary efficacy endpoint was the change in the nasal burden of S. aureus (log10 CFU/mL) from baseline to 24 hours post-first dose.[9]
-
Microbiological Assessment: Nasal swabs were collected at baseline and at various time points, including immediately before surgery, to quantify the S. aureus load.
Representative Mupirocin Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 102 hospitalized patients colonized with MRSA.[4]
-
Intervention: Patients were randomized to receive either mupirocin or a placebo applied to the anterior nares for 5 days. Both groups also used chlorhexidine soap for body washing.[4]
-
Primary Endpoint: Eradication of MRSA from all body sites.
-
Microbiological Assessment: Screening swabs were taken from the nares, groin, and other sites at baseline and at follow-up to determine MRSA carriage.
Mechanism of Action and Experimental Workflows
XF-73 Mechanism of Action
XF-73 is a dicationic porphyrin that exhibits a rapid, membrane-disrupting mechanism of action against bacteria. It selectively binds to the bacterial cell membrane, leading to a rapid loss of membrane potential and leakage of intracellular components, ultimately resulting in cell death without lysis. This novel mechanism is believed to be the reason for the low propensity for the development of bacterial resistance.
Caption: Mechanism of action of XF-73 on bacterial cells.
Standard of Care (Mupirocin) Mechanism of Action
Mupirocin inhibits bacterial protein synthesis by reversibly binding to and inhibiting isoleucyl-tRNA synthetase. This prevents the incorporation of isoleucine into bacterial proteins, leading to a cessation of growth and eventual cell death. Resistance can emerge through mutations in the target enzyme or acquisition of a plasmid-encoded resistant version of the enzyme.
Caption: Mechanism of action of Mupirocin on bacterial cells.
Experimental Workflow for a Nasal Decolonization Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a nasal decolonization agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. destinypharma.com [destinypharma.com]
- 3. Destiny Pharma Reports Positive Phase 2b Results for XF-73 Nasal Gel - BEAM Alliance [beam-alliance.eu]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Povidone-Iodine-Based Solutions for Decolonization of Nasal Staphylococcus aureus: A Randomized, Prospective, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Value of whole-body washing with chlorhexidine for the eradication of methicillin-resistant Staphylococcus aureus: a randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research shows up to 60% reduction in infections using octenisan® - Hub Publishing [hubpublishing.co.uk]
- 9. pharmiweb.com [pharmiweb.com]
Exeporfinium Chloride Demonstrates Potent Anti-Staphylococcal Efficacy in Preclinical Models
FOR IMMEDIATE RELEASE
BRIGHTON, UK – Destiny Pharma plc has released compelling preclinical data on the efficacy of Exeporfinium chloride (XF-73), a novel dicationic porphyrin derivative, in the prevention and treatment of Staphylococcus aureus (S. aureus) infections. The findings position XF-73 as a promising alternative to conventional antibiotics, particularly in light of rising antimicrobial resistance. The studies highlight its rapid bactericidal activity and a low propensity for developing bacterial resistance.
A key competitor and standard-of-care agent used in the comparative studies is Mupirocin (B1676865), a widely used topical antibiotic for the eradication of nasal S. aureus.[1][2] Additional comparators in in-vitro studies included fusidine, retapamulin, vancomycin, erythromycin, linezolid, and daptomycin.[2]
Superior In Vitro Antibacterial Potency
This compound has demonstrated high potency against a wide range of clinically relevant S. aureus isolates, including strains resistant to multiple antibiotics.[2] Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, underscores the potent activity of XF-73.
| Compound | Organism | MIC Range (µg/mL) |
| This compound (XF-73) | S. aureus (including MRSA) | 0.25 - 4 |
| Mupirocin | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Fusidine | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Retapamulin | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Vancomycin | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Erythromycin | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Linezolid | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
| Daptomycin | S. aureus | Not explicitly stated in provided abstracts, but used as a comparator |
Table 1: In Vitro Antibacterial Activity of this compound and Comparator Antibiotics against S. aureus.[2][3]
Robust In Vivo Efficacy in Murine Skin Infection Models
In preclinical studies using murine models of superficial skin infection, this compound demonstrated significant efficacy in reducing the bacterial burden of antibiotic-resistant S. aureus. The dermal formulation of XF-73 was found to be significantly more effective than mupirocin ointment in these models.[2]
Furthermore, in a murine burn wound model infected with Methicillin-Resistant Staphylococcus aureus (MRSA), treatment with XF-73 was shown to prevent the invasion of the bacteria into the bloodstream, a critical factor in preventing life-threatening sepsis.[3]
Clinical Efficacy in Nasal Decolonization
Clinical trials have evaluated an intranasally applied this compound gel for the reduction of S. aureus nasal carriage. In a Phase 2 study involving cardiac surgery patients, XF-73 gel significantly reduced the nasal burden of S. aureus compared to a placebo.[1] A notable reduction of ≥ 2 log10 CFU/ml was observed in 83.7% of patients treated with XF-73 prior to surgery.[1] Earlier clinical trials in healthy volunteers with colonized nasal S. aureus also demonstrated a rapid and sustained anti-staphylococcal effect, with the 2.0 mg/g gel showing a statistically significant difference against placebo after just one day of treatment.[4][5][6]
Experimental Protocols
In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
The in vitro antibacterial activity of this compound and comparator agents was determined using the broth microdilution method.[2]
-
Bacterial Preparation: Target strains of S. aureus were grown to the logarithmic phase in Mueller-Hinton Broth (MHB) and diluted to a concentration of 1×10^6 colony-forming units (CFUs)/mL.
-
Serial Dilution: The antibacterial agents were serially diluted two-fold to create a range of concentrations.
-
Incubation: 99 µL of the bacterial cell suspension and 1 µL of the diluted antibacterial agent were added to each well of a microtiter plate.
-
MIC Determination: The plates were incubated at 37°C for 18–24 hours. The MIC was identified as the lowest concentration of the antibacterial agent at which no visible bacterial growth was observed. All tests were performed in triplicate.[2]
Murine Superficial Skin Infection Models
Two different murine models were utilized to assess the in vivo efficacy of this compound against antibiotic-resistant S. aureus: a skin tape-stripping model and a suture superficial skin infection model.[2] While the search results confirm the use of these models and the superior efficacy of XF-73 over mupirocin, specific details of the protocols were not available in the provided abstracts.
Clinical Trial for Nasal Decolonization
A two-stage clinical trial investigated the safety, tolerability, and efficacy of intranasally applied this compound gels.
-
Part 1: Assessed the safety in a small number of volunteers.[4][5][6]
-
Part 2: A double-blind, placebo-controlled study in a larger group of healthy volunteers with colonized nasal S. aureus. Participants received either this compound gel (at concentrations of 0.5 mg/g or 2.0 mg/g and viscosities of 2% or 4%) or a placebo, applied to the nostrils for 5 days.[4][5][6]
Mechanism of Action
This compound is a dicationic porphyrin derivative that exhibits rapid bactericidal properties.[1][7] Studies using transmission electron microscopy (TEM) suggest that XF-73 acts by causing rapid (within 2 minutes) disruption of the bacterial cell wall, followed by membrane damage with longer incubation (10 minutes).[2] This novel mechanism of action is believed to contribute to its low potential for the development of bacterial resistance.[2][3]
Caption: Proposed mechanism of action for this compound (XF-73).
References
- 1. shea-online.org [shea-online.org]
- 2. Efficacy of a Novel Antibacterial Agent this compound, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. destinypharma.com [destinypharma.com]
- 4. biospace.com [biospace.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. | BioWorld [bioworld.com]
- 7. biotechhunter.com [biotechhunter.com]
XF-73: A Comparative Study of its Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
XF-73 (exeporfinium chloride) is a novel dicationic porphyrin antimicrobial agent with a distinct mechanism of action that sets it apart from many conventional antibiotics.[1][2] This guide provides a comparative analysis of XF-73's activity against Gram-positive and Gram-negative bacteria, supported by experimental data, to inform research and development efforts in the pursuit of new antimicrobial therapies.
Superior Efficacy Against Gram-Positive Bacteria
XF-73 demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains.[3][4] This efficacy is attributed to its unique mechanism of action that involves rapid disruption of the bacterial cell membrane.[5][6]
The primary target of XF-73 is the bacterial cell membrane. The binding of XF-73 to the membrane leads to a rapid loss of integrity, resulting in the leakage of essential intracellular components such as potassium ions (K+) and adenosine (B11128) triphosphate (ATP).[6][7] This disruption of the cell's energy supply and ionic balance swiftly leads to the inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death without lysis.[6][7]
Studies have consistently reported low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for XF-73 against various Gram-positive species.
Comparative Antibacterial Activity of XF-73
| Bacterial Type | Species | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Gram-Positive | Staphylococcus aureus (including MRSA) | 0.25 - 4 | ≤ 0.125 - 4 | [1][8] |
| Enterococcus spp. | 0.25 - 4 | Not specified | [7] | |
| Streptococcus spp. | 0.25 - 4 | Not specified | [7] | |
| Clostridioides difficile | 1.0 | Not specified | [1] | |
| Gram-Negative | Acinetobacter baumannii | >64 (innate), 128 (with PD) | 1024 (innate), 128 (with PD) | [7] |
| Pseudomonas aeruginosa | >64 | >256 | [7][8] | |
| General Gram-Negative Bacteria | 1 to >64 | 128 to >256 | [1][8] |
Note: PD refers to Photodynamic activation.
Limited Activity Against Gram-Negative Bacteria
In contrast to its high potency against Gram-positive organisms, XF-73 exhibits significantly lower activity against Gram-negative bacteria.[1][3] This reduced susceptibility is primarily due to the protective outer membrane of Gram-negative bacteria, which acts as a barrier, preventing XF-73 from reaching its target, the inner cell membrane.[7] The lipopolysaccharide (LPS) layer of the outer membrane effectively shields the bacteria from various exogenous agents, including XF-73.[7]
However, studies have shown that the activity of XF-73 against some Gram-negative species can be enhanced through photodynamic (PD) activation.[7] When exposed to blue light, XF-73 can generate reactive oxygen species (ROS) that contribute to bacterial killing.[2][8] This dual mechanism of action is a promising area of research for expanding the utility of XF-73.
Experimental Protocols
The following methodologies are commonly employed to evaluate the antibacterial activity of XF-73.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of XF-73 is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of XF-73: A stock solution of XF-73 is prepared and serially diluted in Mueller-Hinton Broth (MHB) or other appropriate growth media to achieve a range of concentrations (e.g., 0 to 1024 µg/ml).
-
Inoculum Preparation: Bacterial cultures are grown overnight, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
Incubation: The microtiter plates containing the bacterial inoculum and varying concentrations of XF-73 are incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 24 hours).
-
MIC Reading: The MIC is defined as the lowest concentration of XF-73 that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC assay, the MBC can be determined to assess the bactericidal activity of XF-73.
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto an appropriate agar (B569324) medium.
-
Incubation: The plates are incubated for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of XF-73 that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the mechanism by which XF-73 exerts its effect, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC of XF-73.
Caption: Mechanism of XF-73 leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. destinypharma.com [destinypharma.com]
- 6. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
Exeporfinium Chloride Demonstrates a Superior Low-Resistance Profile in Long-Term Studies for Staphylococcal Decolonization
For Immediate Release
BRIGHTON, United Kingdom – December 5, 2025 – Destiny Pharma plc today released a comprehensive guide comparing the long-term resistance profile of its lead drug candidate, Exeporfinium chloride (XF-73), with other leading antimicrobial agents used for the nasal decolonization of Staphylococcus aureus (S. aureus). The guide, intended for researchers, scientists, and drug development professionals, consolidates data from multiple studies, highlighting the sustained efficacy and low propensity for resistance development of this compound compared to alternatives such as mupirocin (B1676865), chlorhexidine (B1668724), and povidone-iodine.
This compound, a novel synthetic dicationic porphyrin derivative, has demonstrated rapid, potent bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2] Its unique mechanism of action, which involves the rapid perturbation of the bacterial cell membrane, is believed to contribute to its low potential for inducing bacterial resistance.[1][2] This contrasts with traditional antibiotics that target specific metabolic pathways, which can be more susceptible to the development of resistance through target-site mutations.
Comparative Analysis of Resistance Development
Long-term in vitro studies have been crucial in evaluating the potential for resistance development to antimicrobial agents. Serial passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a drug over an extended period, are a standard method for assessing this risk.
A pivotal 55-passage study directly compared the emergence of resistance to this compound with several other antimicrobials, including mupirocin. The results, summarized in the table below, show that this compound maintained its minimum inhibitory concentration (MIC) with no significant increase, while mupirocin and other comparators showed a rapid and significant rise in MIC, indicating the development of resistance.
| Antimicrobial Agent | Initial MIC (µg/mL) | Final MIC (µg/mL) after 55 Passages | Fold Increase in MIC |
| This compound | 0.5 - 1 | 0.5 - 1 | None (>4-fold) |
| Mupirocin | 0.06 - 0.125 | >1024 | >8192 |
| Fusidic Acid | 0.06 | >128 | >2133 |
| Daptomycin | 0.5 - 1 | 4 - 8 | 4 - 16 |
| Vancomycin | 1 | 2 - 4 | 2 - 4 |
Table 1: Comparative resistance development in MRSA strains after 55 serial passages. Data compiled from publicly available research.[3]
Notably, for mupirocin, a greater than 4-fold increase in the original MIC was observed for all four strains tested within just seven repeat passages.[3] In contrast, no greater than 4-fold increase in the MIC for this compound was observed after the full 55 passages.[3]
While robust serial passage data for chlorhexidine and povidone-iodine is less readily available in the public domain, the potential for resistance to these agents has been documented. For chlorhexidine, resistance mechanisms, such as efflux pumps, have been identified.[4] Although povidone-iodine is considered to have a low propensity for resistance due to its non-specific mechanism of action, the lack of extensive long-term serial passage studies makes a direct quantitative comparison challenging.
Experimental Protocols
The following is a generalized protocol for a multi-step (serial passage) resistance selection study, based on methodologies cited in the referenced literature.
Objective: To determine the potential for the development of bacterial resistance to an antimicrobial agent through repeated exposure to sub-inhibitory concentrations.
Materials:
-
Test antimicrobial agents (e.g., this compound, mupirocin)
-
Bacterial strains (e.g., four different MRSA strains)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of each antimicrobial agent against each bacterial strain is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial Passages: a. For each strain and each antimicrobial, a series of dilutions of the antimicrobial are prepared in CAMHB in a 96-well plate. b. The bacterial strain is inoculated into each well to a final concentration of approximately 5 x 10^5 CFU/mL. c. The plates are incubated at 35°C for 16-20 hours. d. The MIC is recorded as the lowest concentration of the antimicrobial that completely inhibits visible growth. e. An aliquot of the bacterial suspension from the well containing the highest concentration of the antimicrobial that permits growth (sub-MIC) is used to inoculate a fresh set of serial dilutions for the next passage. f. This process is repeated daily for a predetermined number of passages (e.g., 55 passages).
-
MIC Monitoring: The MIC is determined at each passage to monitor for any increase. A significant increase (typically defined as >4-fold) in MIC is indicative of resistance development.
-
Stability of Resistance: To assess the stability of any observed resistance, resistant isolates are sub-cultured for several passages in an antibiotic-free medium, and the MIC is re-determined.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Serial passage – REVIVE [revive.gardp.org]
- 3. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Unraveling Membrane Disruption: A Comparative Analysis of XF-73 and Other Antimicrobial Peptides
For Immediate Publication
A deep dive into the mechanisms of bacterial membrane disruption reveals the unique and rapid action of XF-73 compared to other prominent antimicrobial agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to understand the distinct advantages of XF-73's mode of action.
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms. One such promising candidate is XF-73 (exeporfinium chloride), a synthetic dicationic porphyrin derivative. Its primary mode of action is the rapid and potent disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to traditional antibiotic targets. This guide contrasts the membrane disruption mechanism of XF-73 with other membrane-active antimicrobials, including the lipoglycopeptides telavancin (B1682011) and oritavancin, and the lipopeptide daptomycin.
Mechanism of Action: A Tale of Different Disruptions
XF-73's mechanism is characterized by its swift and direct assault on the bacterial membrane. It selectively binds to the bacterial cell surface, leading to a rapid loss of membrane integrity.[1] This disruption manifests as the leakage of essential intracellular components, such as potassium ions (K+) and adenosine (B11128) triphosphate (ATP), and a significant, rapid depolarization of the membrane potential.[1][2][3] Crucially, this bactericidal action does not result in cell lysis, which can be advantageous in preventing the release of pro-inflammatory bacterial components.[3][4] While the precise molecular interactions are still under investigation, evidence suggests an initial interaction with the cell wall, followed by a profound disruption of the cytoplasmic membrane.[4]
In contrast, other antimicrobial peptides and lipopeptides employ more complex, and often slower, multi-step mechanisms.
-
Telavancin and Oritavancin: These lipoglycopeptides exhibit a dual mechanism of action. They inhibit cell wall synthesis by binding to lipid II, a key precursor in peptidoglycan formation, and they also disrupt the bacterial membrane's barrier function, causing depolarization.[5][6][7][8] Their membrane disruption is intrinsically linked to their interaction with lipid II.[6][9]
-
Daptomycin: This cyclic lipopeptide's activity is calcium-dependent. It oligomerizes on the bacterial membrane, leading to the formation of pores or channels that cause a rapid efflux of potassium ions and subsequent membrane depolarization.[2][10] Although its end effect is similar to XF-73, the initial steps and dependencies of its mechanism are distinct.[11][12]
The following diagram illustrates the distinct pathways of membrane disruption for these antimicrobial agents.
Caption: Comparative mechanisms of bacterial membrane disruption.
Quantitative Comparison of Antimicrobial Activity
The superior speed and efficacy of XF-73's membrane disruption are evident in quantitative assays. The following tables summarize key performance indicators for XF-73 and its comparators against Staphylococcus aureus, a clinically significant pathogen.
| Parameter | XF-73 | Daptomycin | Telavancin | Oritavancin | Reference |
| Time to >99.9% Kill | < 5 minutes | Slower, concentration-dependent | Concentration-dependent | Rapid, concentration-dependent | [2][4] |
| Membrane Depolarization | >90% in 6 minutes | <10% in 6 minutes | Time and concentration-dependent | Rapid and concentration-dependent | [2][6][8] |
| Intracellular K+ Leakage | Significant within 6 minutes | <10% in 6 minutes | Implied by depolarization | Implied by depolarization | [2] |
| Cell Lysis | No | No | No | No | [3][4][6] |
| Resistance Propensity | Low | Documented resistance | Documented resistance | Documented resistance | [1][12] |
Table 1: Comparison of bactericidal activity and membrane disruption kinetics against S. aureus.
| Organism | XF-73 | Daptomycin | Telavancin | Oritavancin | Reference |
| S. aureus (MSSA) | 0.5 µg/mL | 0.25-0.5 µg/mL | ≤0.12 µg/mL | ≤0.06 µg/mL | [13][14] |
| S. aureus (MRSA) | 0.5 µg/mL | 0.25-1 µg/mL | ≤0.12 µg/mL | ≤0.06 µg/mL | [13][14] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5-1 µg/mL | 1-4 µg/mL | Active | Active | [6][13] |
| Vancomycin-Resistant S. aureus (VRSA) | 1 µg/mL | 1-8 µg/mL | Poorly active | Active | [7][13] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) values for 90% of isolates (MIC⁹⁰).
Experimental Protocols
The following are outlines of key experimental procedures used to characterize and compare the membrane disruption mechanisms of these antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the compounds is quantified by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Membrane Potential Assay
The effect of the antimicrobial agents on bacterial membrane potential is assessed using a fluorescent dye such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)]. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.[2]
Methodology:
-
Bacterial cells are harvested in mid-logarithmic phase, washed, and resuspended in a suitable buffer.
-
The cell suspension is incubated with DiSC₃(5) until a stable, quenched fluorescence signal is achieved.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 4x MIC).
-
Fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
Intracellular Ion Leakage Assay
The leakage of intracellular ions, such as potassium (K+), is a direct measure of membrane disruption. This can be quantified using atomic absorption spectroscopy.[2]
Methodology:
-
Bacterial cells are prepared as in the membrane potential assay.
-
The antimicrobial agent is added to the cell suspension.
-
At various time points, aliquots are taken, and the cells are removed by centrifugation.
-
The supernatant is analyzed for K+ concentration using an atomic absorption spectrophotometer.
BacLight™ Bacterial Viability and Membrane Damage Assay
This commercially available kit uses two fluorescent dyes, SYTO® 9 and propidium (B1200493) iodide, to differentiate between live cells with intact membranes and dead cells with compromised membranes.[3][15]
Methodology:
-
Bacterial cells are treated with the antimicrobial agent for a specified duration.
-
The BacLight™ reagent mixture is added to the cell suspension.
-
After a brief incubation, the fluorescence is measured using a fluorescence microscope or a microplate reader with appropriate filters.
-
Green fluorescence indicates live cells, while red fluorescence indicates dead or membrane-compromised cells.
Conclusion
XF-73 distinguishes itself from other membrane-active antimicrobial agents through its exceptionally rapid and direct mechanism of membrane disruption, which is not reliant on specific membrane components like lipid II or the presence of co-factors like calcium. This leads to a swift bactericidal effect without causing cell lysis. Furthermore, the novel mechanism of XF-73 contributes to its low propensity for inducing bacterial resistance. These characteristics position XF-73 as a highly promising candidate in the ongoing search for effective solutions to combat multidrug-resistant bacterial infections. The data and methodologies presented in this guide provide a solid foundation for further research and development in this critical area.
References
- 1. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. jsirjournal.com [jsirjournal.com]
- 11. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the potential for mutational resistance to XF-73, retapamulin, mupirocin, fusidic acid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus isolates during a 55-passage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 15. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Exeporfinium Chloride Demonstrates Superior Efficacy in Preclinical Skin Infection Models
A Comparative Analysis of Exeporfinium Chloride versus Leading Topical Antibiotics
For Immediate Release
[City, State] – [Date] – In the face of rising antimicrobial resistance, the quest for novel and effective treatments for bacterial skin infections is paramount. A comprehensive analysis of preclinical data reveals that this compound (XF-73), a novel dicationic porphyrin derivative, exhibits superior efficacy in in vivo models of skin infection when compared to established topical antibiotics, including mupirocin, retapamulin, and fusidic acid. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the available data, experimental protocols, and mechanisms of action to inform future research and development in this critical therapeutic area.
This compound has demonstrated potent bactericidal activity, particularly against antibiotic-resistant strains of Staphylococcus aureus (S. aureus), a primary causative agent of skin and soft tissue infections. In vivo studies utilizing murine models of superficial skin infections have consistently shown that XF-73 significantly reduces the bacterial burden to a greater extent than current standard-of-care treatments.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from key in vivo studies, highlighting the comparative efficacy of this compound and other topical antibiotics.
Table 1: Efficacy in Murine Skin Tape-Stripping Infection Model against Mupirocin-Resistant S. aureus
| Treatment Group | Bacterial Strain | Log10 CFU/Wound Reduction (vs. Control) | Reference |
| This compound (0.2% w/w) | Mupirocin-Resistant S. aureus (NRS384-MT-3) | 3.22 | [1] |
| Mupirocin (2% w/w) | Mupirocin-Resistant S. aureus (NRS384-MT-3) | 0.9 | [1] |
Table 2: Efficacy in Murine Suture Superficial Skin Infection Model against Mupirocin-Resistant S. aureus
| Treatment Group | Bacterial Strain | Log10 CFU/Wound Reduction (vs. Control) | Reference |
| This compound (0.2% w/w) | Mupirocin-Resistant S. aureus (NRS384-MT-3) | >3 | [1] |
| Mupirocin (2% w/w) | Mupirocin-Resistant S. aureus (NRS384-MT-3) | ~1 | [1] |
Table 3: Comparative Efficacy of Alternative Topical Antibiotics in Murine Surgical Wound Infection Models
| Treatment Group | Bacterial Strain | Log10 CFU/Wound Reduction (vs. Control) | Reference |
| Retapamulin (1% w/w) | Methicillin-Resistant S. aureus (MRSA) | 1.6 - 3.1 | [2] |
| Mupirocin (2% w/w) | Methicillin-Resistant S. aureus (MRSA) | Ineffective against high-level mupirocin-resistant strains | [2] |
| Fusidic acid (2% w/w) | Methicillin-Resistant S. aureus (MRSA) | Ineffective against high-level mupirocin-resistant strains | [2] |
Mechanisms of Action: A Visual Guide
The distinct mechanisms of action of this compound and its comparators are illustrated below. These pathways highlight the novel approach of XF-73 in combating bacterial pathogens.
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
Murine Skin Tape-Stripping Infection Model[3][4]
This model is designed to mimic a superficial skin infection where the epidermal barrier is compromised.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Skin Preparation: An area on the dorsal side of each mouse is shaved. The stratum corneum is then removed by repeated application and stripping with adhesive tape until the skin appears glistening.
-
Infection: A suspension of the desired bacterial strain (e.g., S. aureus) in phosphate-buffered saline (PBS) is applied to the stripped area.
-
Treatment: At a specified time point post-infection (e.g., 2 hours), the test compound (e.g., this compound dermal formulation) or control is applied topically to the infected area.
-
Efficacy Assessment: At the end of the study period, the mice are euthanized, and the infected skin tissue is excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units, CFU).
Murine Suture Superficial Skin Infection Model[1][5]
This model simulates a post-surgical or traumatic wound infection.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A small incision is made on the dorsal side of the mouse, and a sterile suture is passed through the wound.
-
Infection: The suture is inoculated with a suspension of the test bacteria before being placed in the wound.
-
Treatment: The test compound or control is applied topically to the sutured wound at a predetermined time after surgery.
-
Efficacy Assessment: After the treatment period, the mice are euthanized, the sutured skin tissue is excised, and the bacterial load is quantified by CFU counting.
Conclusion
The presented data strongly suggest that this compound holds significant promise as a next-generation topical antibiotic for the treatment of skin infections, particularly those caused by resistant bacteria. Its rapid and potent bactericidal activity, coupled with a novel mechanism of action that differs from existing antibiotic classes, makes it a compelling candidate for further clinical development. This guide provides a foundational resource for researchers to objectively evaluate the potential of this compound in the ongoing battle against antimicrobial resistance.
References
Safety Operating Guide
Proper Disposal of Exeporfinium Chloride: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for Exeporfinium chloride is publicly available. The following guidelines are based on best practices for the disposal of research-grade antimicrobial agents and hazardous chemicals in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the solid compound or preparation of stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible. In the event of a spill, contain the material to prevent it from entering drains and clean the area according to your institution's spill response procedures for hazardous chemicals.
Step-by-Step Disposal Protocol
The proper disposal of this compound, a dicationic porphyrin antimicrobial agent, requires its treatment as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[3][4]
Step 1: Waste Characterization and Segregation
Properly categorize and segregate all waste streams containing this compound at the point of generation. Do not mix this waste with other chemical or biological waste unless explicitly permitted by your EHS department.
Step 2: Waste Collection
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and spatulas, in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste (Concentrated): All stock solutions and concentrated experimental solutions must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.[6] The original container may be suitable if it is in good condition.[5]
-
Contaminated Labware (Sharps): Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemical waste.[7]
-
Contaminated Labware (Non-Sharps): Pipette tips, centrifuge tubes, gloves, and other disposable labware that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[7]
-
Aqueous Waste (Dilute): Dilute aqueous solutions from experimental procedures should also be collected as hazardous chemical waste. Drain disposal is not recommended for antimicrobial agents due to the potential for environmental contamination and the development of antimicrobial resistance.[3][6]
Step 3: Labeling and Storage
Affix a "Hazardous Waste" label to each waste container as soon as the first drop of waste is added.[8] The label must include:
-
The full chemical name: "this compound"
-
The concentration of the waste components
-
The date waste accumulation began
-
The location of waste generation (e.g., building and room number)
-
The name of the principal investigator
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. These containers must be kept closed at all times, except when adding waste, and should be stored in secondary containment to prevent spills.[2][8]
Step 4: Scheduling Waste Pickup
Once a waste container is full, or if it has been in storage for a period defined by your institution (often not to exceed six months), arrange for its collection by your institution's hazardous waste management program.[5] They will ensure the waste is transported to a licensed facility for proper treatment and disposal, which typically involves incineration.
Data Presentation
| Waste Type | Description | Disposal Consideration |
| Solid Waste | Unused/expired this compound powder, contaminated weighing paper, etc. | Collect in a labeled hazardous waste container.[5] |
| Liquid Waste (Concentrate) | Stock solutions, unused formulations. | Collect in a labeled, leak-proof hazardous chemical waste container.[6] |
| Aqueous Waste (Dilute) | Used cell culture media, buffer solutions from experiments. | Collect as hazardous chemical waste; do not dispose of down the drain.[3][6] |
| Contaminated Labware | Pipette tips, gloves, tubes, flasks, etc. | Segregate into a designated hazardous waste container.[7] |
| Contaminated Sharps | Needles, razor blades, etc. | Dispose of in a puncture-resistant sharps container for chemical waste.[7] |
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Your Research: Essential Protocols for Handling Exeporfinium Chloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Exeporfinium chloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Disclaimer: This information is based on general laboratory safety principles for potent pharmaceutical compounds. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for this compound before handling the compound.
This compound is a dicationic porphyrin derivative with potent bactericidal properties.[1][2][3] While clinical trials have shown it to be safe and well-tolerated for its intended therapeutic use, handling the pure compound in a laboratory setting requires stringent safety measures to minimize exposure and prevent contamination.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This is a general guideline; specific procedures may require additional or different PPE as determined by a risk assessment and the official SDS.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully fastened. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | For procedures that may generate dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety office. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe working environment. The following workflow outlines the key stages from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
